Fredericamycin A
Description
Structure
2D Structure
Properties
CAS No. |
80455-68-1 |
|---|---|
Molecular Formula |
C30H21NO9 |
Molecular Weight |
539.5 g/mol |
IUPAC Name |
(8S)-1',3',9-trihydroxy-6'-methoxy-3-[(1E,3E)-penta-1,3-dienyl]spiro[6,7-dihydro-2H-cyclopenta[g]isoquinoline-8,2'-cyclopenta[b]naphthalene]-1,4',5',8',9'-pentone |
InChI |
InChI=1S/C30H21NO9/c1-3-4-5-6-14-10-13-9-12-7-8-30(22(12)26(36)17(13)29(39)31-14)27(37)20-21(28(30)38)25(35)19-18(24(20)34)15(32)11-16(40-2)23(19)33/h3-6,9-11,36-38H,7-8H2,1-2H3,(H,31,39)/b4-3+,6-5+/t30-/m0/s1 |
InChI Key |
NJLAGDPRCAPJIF-MHSJTTIKSA-N |
Isomeric SMILES |
C/C=C/C=C/C1=CC2=CC3=C(C(=C2C(=O)N1)O)[C@@]4(CC3)C(=C5C(=C4O)C(=O)C6=C(C5=O)C(=O)C=C(C6=O)OC)O |
Canonical SMILES |
CC=CC=CC1=CC2=CC3=C(C(=C2C(=O)N1)O)C4(CC3)C(=C5C(=C4O)C(=O)C6=C(C5=O)C(=O)C=C(C6=O)OC)O |
Origin of Product |
United States |
Foundational & Exploratory
Fredericamycin A: An In-depth Analysis of its Topoisomerase Inhibition Mechanism
For Researchers, Scientists, and Drug Development Professionals
Fredericamycin A, a natural product isolated from Streptomyces griseus, is a potent antitumor antibiotic characterized by a unique spiro-fused polycyclic aromatic structure.[1] Its cytotoxic effects are largely attributed to its ability to inhibit DNA topoisomerases, crucial enzymes in DNA metabolism. This technical guide provides a comprehensive overview of the mechanism of action of this compound as a dual inhibitor of topoisomerase I and II, supported by quantitative data, detailed experimental protocols, and visual diagrams of the underlying molecular interactions and cellular consequences.
Core Mechanism of Topoisomerase Inhibition
This compound exhibits inhibitory activity against both DNA topoisomerase I (Topo I) and topoisomerase II (Topo II), enzymes essential for resolving DNA topological problems during replication, transcription, and recombination.[2][3] Unlike many topoisomerase inhibitors that function as "poisons" by stabilizing the covalent enzyme-DNA cleavage complex, this compound appears to act primarily as a catalytic inhibitor.[2][4]
Specifically, this compound has been shown to inhibit the catalytic activity of both Topo I and Topo II.[2] In the case of Topo II, it has been observed to block the etoposide-stimulated DNA cleavage, both in vitro and in isolated nuclei.[2] Etoposide is a well-known Topo II poison that stabilizes the cleavage complex. The ability of this compound to counteract this effect suggests that it may interfere with the enzyme's function prior to the formation or stabilization of this complex, possibly by preventing the binding of topoisomerase to DNA or by inhibiting the strand cleavage reaction itself.
While this compound is a potent inhibitor of topoisomerases, it does not appear to induce DNA breakage directly in cells, further supporting its role as a catalytic inhibitor rather than a poison.[2] The downstream consequence of this inhibition is the disruption of essential cellular processes that rely on topoisomerase activity, ultimately leading to cytotoxicity.[2]
Quantitative Data on this compound Activity
The inhibitory potency of this compound has been quantified against both topoisomerase enzymes and various cancer cell lines. The following table summarizes the key reported values.
| Target/Cell Line | Assay Type | Parameter | Value | Reference |
| DNA Topoisomerase I | Catalytic Inhibition | IC100 | 4.4 µM | [2] |
| DNA Topoisomerase II | Catalytic Inhibition | IC100 | 7.4 µM | [2] |
| L1210 Leukemia Cells | Cytotoxicity | IC50 | 4.4 µM | [2] |
| DNA Polymerase α | In Vitro Inhibition | IC50 | 93 µM | [2] |
Experimental Protocols
Topoisomerase II-Mediated DNA Cleavage Assay
This assay is designed to determine if a compound stabilizes the covalent complex between topoisomerase II and DNA, leading to an increase in linear DNA.
Materials:
-
Purified human topoisomerase IIα
-
Supercoiled plasmid DNA (e.g., pBR322)
-
This compound
-
Etoposide (positive control)
-
Cleavage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl₂, 1 mM ATP, 0.5 mM DTT)
-
Stop solution (1% SDS, 10 mM EDTA)
-
Proteinase K (20 mg/mL)
-
Agarose gel (1%)
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis apparatus and power supply
-
UV transilluminator
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes on ice. To each tube, add:
-
Cleavage buffer to a final volume of 20 µL.
-
200-300 ng of supercoiled plasmid DNA.
-
Desired concentration of this compound (or etoposide/vehicle control).
-
-
Add 2-4 units of purified human topoisomerase IIα to each reaction mixture.
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reactions by adding 2 µL of 10% SDS and 1 µL of 0.5 M EDTA.
-
Add 2 µL of proteinase K (20 mg/mL) to each tube and incubate at 50°C for 30 minutes to digest the enzyme.
-
Add loading dye to each sample.
-
Load the samples onto a 1% agarose gel containing ethidium bromide.
-
Perform electrophoresis until the DNA forms have separated.
-
Visualize the DNA bands under UV light. An increase in the linear form of the plasmid DNA indicates stabilization of the cleavage complex.
Topoisomerase I DNA Relaxation Assay
This assay measures the inhibition of the catalytic activity of topoisomerase I, which relaxes supercoiled DNA.
Materials:
-
Purified human topoisomerase I
-
Supercoiled plasmid DNA (e.g., pBR322)
-
This compound
-
Camptothecin (positive control)
-
Relaxation buffer (e.g., 10 mM Tris-HCl pH 7.9, 1 mM EDTA, 150 mM NaCl, 0.1% BSA, 0.1 mM spermidine, 5% glycerol)
-
Stop solution (1% SDS, 10 mM EDTA, and loading dye)
-
Agarose gel (1%)
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis apparatus and power supply
-
UV transilluminator
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes on ice. To each tube, add:
-
Relaxation buffer to a final volume of 20 µL.
-
200-300 ng of supercoiled plasmid DNA.
-
Desired concentration of this compound (or camptothecin/vehicle control).
-
-
Add 1-2 units of purified human topoisomerase I to each reaction mixture.
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reactions by adding 5 µL of the stop solution.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis. The supercoiled and relaxed forms of the plasmid will migrate differently.
-
Stain the gel with ethidium bromide and visualize under UV light. Inhibition is observed as a decrease in the amount of relaxed DNA compared to the control.
Visualizations
Mechanism of Action
Caption: Proposed mechanism of this compound as a catalytic inhibitor of topoisomerases.
Experimental Workflow: DNA Cleavage Assay
Caption: Workflow for a typical topoisomerase II-mediated DNA cleavage assay.
Cellular Signaling Pathway of this compound-Induced Cytotoxicity
Caption: Signaling cascade initiated by this compound leading to apoptosis.
References
Elucidating the Intricate Architecture of Fredericamycin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Fredericamycin A, a potent antitumor antibiotic isolated from Streptomyces griseus, has captivated the scientific community for decades with its unique spirocyclic architecture and significant biological activity. This technical guide provides an in-depth exploration of the pivotal experiments and methodologies employed in the elucidation of its complex structure and the definitive assignment of its stereochemistry.
Unraveling the Core Structure: A Spectroscopic and Crystallographic Approach
The initial determination of the planar structure of this compound was a significant undertaking, relying on a combination of spectroscopic techniques and ultimately confirmed by single-crystal X-ray diffraction.
Spectroscopic Analysis: Piecing Together the Puzzle
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy provided the fundamental framework for the carbon skeleton and proton environments of this compound.
-
¹H NMR: Proton NMR spectra revealed the presence of aromatic protons, olefinic protons of the pentadienyl side chain, a methoxy group, and methylene protons. The complex splitting patterns, though challenging to interpret initially, hinted at the intricate connectivity of the molecule.
-
¹³C NMR: Carbon NMR was crucial in determining the total number of carbon atoms and identifying the various types of carbons present, including carbonyls, aromatic and olefinic carbons, and the single methoxy carbon. The presence of a large number of quaternary carbons suggested a highly condensed ring system.
Due to the complexity of the molecule and the limitations of early NMR technology, complete and unambiguous assignment of all resonances was a formidable challenge.
Infrared (IR) Spectroscopy:
IR spectroscopy provided vital information about the functional groups present in this compound. Characteristic absorption bands indicated the presence of hydroxyl groups, carbonyl groups (likely quinone and amide moieties), and carbon-carbon double bonds, consistent with the proposed polycyclic aromatic structure.
Mass Spectrometry (MS):
High-resolution mass spectrometry was employed to determine the molecular formula of this compound, C₃₀H₂₁NO₉, providing the elemental composition necessary for any proposed structure.
The Definitive Proof: Single-Crystal X-ray Crystallography
The unambiguous determination of the intricate three-dimensional structure of this compound was achieved through single-crystal X-ray diffraction analysis. This powerful technique provided the precise spatial arrangement of every atom in the molecule, confirming the novel spirocyclic core that had been hypothesized based on spectroscopic data.
Experimental Protocol: Single-Crystal X-ray Diffraction (General Procedure)
-
Crystal Growth: High-quality single crystals of this compound are grown from a suitable solvent system by slow evaporation or other crystallization techniques.
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. Diffraction data, consisting of the intensities and positions of the diffracted X-rays, are collected as the crystal is rotated.
-
Structure Solution: The collected diffraction data is used to solve the phase problem and generate an initial electron density map of the unit cell.
-
Structure Refinement: The atomic positions and other parameters are refined against the experimental data to produce the final, accurate molecular structure.
The crystal structure definitively revealed the unique spiro linkage between the two polycyclic ring systems, a feature that contributes significantly to the molecule's biological activity.
Quantitative Data: Crystallographic Parameters
A comprehensive search for the original Crystallographic Information File (CIF) or a detailed table of crystallographic data for this compound has not yielded a publicly accessible file. Such a file would typically contain the following information:
| Parameter | Description |
| Crystal System | The crystal system to which the crystal belongs (e.g., monoclinic, orthorhombic). |
| Space Group | The symmetry of the crystal lattice. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths of the sides and the angles between the axes of the unit cell. |
| Volume (V) | The volume of the unit cell. |
| Z | The number of molecules in the unit cell. |
| Density (calculated) | The calculated density of the crystal. |
| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
Deciphering the Stereochemistry: The Role of Asymmetric Total Synthesis
While X-ray crystallography revealed the relative stereochemistry of this compound, the determination of its absolute configuration remained a critical challenge. This was ultimately resolved through the tour de force of asymmetric total synthesis.
The successful synthesis of a single enantiomer of this compound that matched the optical rotation and other chiroptical properties of the natural product provided irrefutable proof of its absolute stereochemistry at the spirocyclic center.
Experimental Protocol: Key Steps in Asymmetric Total Synthesis (Conceptual)
Numerous research groups have reported total syntheses of this compound. A general, conceptual workflow for an asymmetric synthesis to establish the absolute configuration would involve:
-
Chiral Starting Material or Chiral Catalyst: The synthesis commences with a chiral starting material or employs a chiral catalyst to introduce the first stereocenter with a known absolute configuration.
-
Stereocontrolled Reactions: A sequence of highly stereocontrolled reactions is then employed to build the complex carbon skeleton, ensuring the transfer of chirality throughout the synthesis.
-
Construction of the Spirocenter: A key challenge is the stereoselective construction of the spirocyclic junction. This is often achieved through a crucial intramolecular cyclization reaction where the stereochemistry is directed by the existing chiral centers in the molecule.
-
Final Elaboration and Comparison: The final steps of the synthesis involve the installation of the remaining functional groups to yield the target molecule. The synthetic product is then rigorously compared to the natural product using various analytical techniques, including:
-
Optical Rotation: Comparison of the sign and magnitude of the specific rotation.
-
Circular Dichroism (CD) Spectroscopy: Comparison of the CD spectra, which is highly sensitive to the stereochemistry of the molecule.
-
NMR Spectroscopy: Co-injection of the synthetic and natural products on an NMR instrument to confirm their identity.
-
The successful match between the synthetic and natural enantiomers provides the definitive assignment of the absolute configuration.
Biosynthetic Insights: Tracing the Origins with Isotope Labeling
Understanding the biosynthetic pathway of this compound provides valuable insights into its formation in nature and can open avenues for bioengineering and the production of novel analogs. Isotope labeling studies have been instrumental in elucidating the building blocks of this complex molecule.
Experimental Protocol: Isotope Labeling Studies (General Procedure)
-
Precursor Administration: Cultures of Streptomyces griseus are fed with isotopically labeled precursors, such as ¹³C-labeled acetate or specific amino acids.
-
Fermentation and Isolation: The microorganism is allowed to grow and produce this compound, incorporating the labeled precursors into its structure. The antibiotic is then isolated and purified.
-
NMR and MS Analysis: The isolated this compound is analyzed by ¹³C NMR spectroscopy and mass spectrometry.
-
¹³C NMR: The positions of the incorporated ¹³C labels are determined by comparing the ¹³C NMR spectrum of the labeled compound to that of the unlabeled natural product. Enhanced signals at specific carbon positions indicate the incorporation of the labeled precursor.
-
Mass Spectrometry: Mass spectrometry is used to determine the extent of isotope incorporation and to analyze fragmentation patterns, which can provide further information about the location of the labels.
-
These studies have revealed that the carbon skeleton of this compound is derived from acetate units, a hallmark of polyketide biosynthesis.
Visualizing the Pathways and Workflows
To better illustrate the logical flow of the structure elucidation process, the following diagrams are provided.
Conclusion
The structure elucidation and stereochemical assignment of this compound stand as a testament to the power of a multi-faceted approach in natural product chemistry. The synergistic application of spectroscopy, X-ray crystallography, and asymmetric total synthesis was essential in unraveling the complexities of this remarkable molecule. The knowledge gained from these endeavors not only provides a deep understanding of this compound's molecular architecture but also lays the foundation for future research in the development of novel anticancer agents based on its unique spirocyclic scaffold.
The Fredericamycin A Biosynthesis Pathway in Streptomyces: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Fredericamycin A (FDM A), a unique pentadecaketide natural product isolated from Streptomyces griseus, has garnered significant attention in the scientific community due to its potent cytotoxic and antitumor properties. Its complex molecular architecture, featuring a distinctive spiro carbon center, presents a compelling target for biosynthetic engineering and the development of novel anticancer therapeutics. This technical guide provides an in-depth exploration of the this compound biosynthesis pathway, summarizing key quantitative data, detailing experimental methodologies, and visualizing the intricate molecular processes involved.
Core Biosynthetic Machinery: The fdm Gene Cluster
The biosynthesis of this compound is orchestrated by a dedicated gene cluster, designated fdm, located on a 33-kb DNA segment in Streptomyces griseus. This cluster comprises 28 open reading frames (ORFs) that encode a suite of enzymes responsible for the assembly and modification of the polyketide backbone, as well as proteins involved in regulation and self-resistance.
Data Presentation: Quantitative Insights into this compound Production
The production of this compound is tightly regulated, and genetic manipulation of the fdm cluster has demonstrated significant potential for enhancing yields. The following tables summarize key quantitative data from studies on FDM A biosynthesis.
| Strain/Condition | This compound Titer (g/L) | Fold Increase | Reference |
| S. griseus wild-type | ~0.24 | - | [1] |
| S. griseus with fdmR1 overexpression | ~1.36 | 5.6 | [1][2] |
| S. albus (heterologous host with fdm cluster) | Considerable amounts | - | [2] |
| S. lividans (heterologous host with fdm cluster and fdmR1 expression) | Production enabled | - | [2] |
Table 1: this compound Production Titers. Overexpression of the Streptomyces antibiotic regulatory protein (SARP) activator, FdmR1, leads to a significant increase in FDM A production in the native host and enables its biosynthesis in heterologous hosts.
| Gene Inactivated | Accumulated Intermediate(s) | Function of Inactivated Enzyme | Reference |
| fdmM | FDM M-1, FDM M-2, FDM M-3 | C-6 Hydroxylation | [3][4] |
| fdmM1 | FDM M1-1 | C-8 Hydroxylation | [3][4] |
| fdmV | FDM C | Amide Bond Formation | [5] |
Table 2: Biosynthetic Intermediates from Gene Inactivation Studies. Inactivation of tailoring enzymes in the FDM A pathway leads to the accumulation of specific intermediates, providing critical insights into the biosynthetic sequence.
| Enzyme | Substrate | Apparent Km (µM) | Apparent kcat (min-1) | Reference |
| FdmV | FDM C | 162 ± 67 | 0.11 ± 0.02 | [5] |
Table 3: Kinetic Parameters of FdmV. FdmV, an asparagine synthetase-like protein, functions as an amide synthetase in the final stages of FDM A biosynthesis.
The Biosynthetic Pathway: From Polyketide Assembly to Final Product
The biosynthesis of this compound is a multi-step process involving a type II polyketide synthase (PKS) and a series of tailoring enzymes. The pathway can be broadly divided into three key stages: polyketide chain initiation and elongation, cyclization and aromatization, and post-PKS modifications.
Regulation of the fdm Cluster
The expression of the fdm gene cluster is positively regulated by FdmR1, a member of the Streptomyces antibiotic regulatory protein (SARP) family. Inactivation of fdmR1 abolishes FDM A production, while its overexpression significantly enhances the biosynthetic output.
Experimental Protocols: Methodologies for Studying this compound Biosynthesis
The elucidation of the FDM A biosynthetic pathway has been made possible through a combination of genetic, biochemical, and analytical techniques. This section outlines the key experimental methodologies employed in this research.
Gene Inactivation and Complementation
Gene inactivation is a fundamental technique used to probe the function of specific genes within the fdm cluster. A common method is PCR-targeting, where a gene of interest is replaced with an antibiotic resistance cassette.
Protocol Outline:
-
Primer Design: Design PCR primers with sequences homologous to the regions flanking the target gene and sequences that amplify an antibiotic resistance cassette.
-
PCR Amplification: Amplify the resistance cassette using the designed primers.
-
Protoplast Preparation and Transformation: Prepare S. griseus protoplasts and transform them with the amplified PCR product.
-
Selection and Screening: Plate the transformed protoplasts on regeneration media containing the appropriate antibiotic to select for mutants that have undergone homologous recombination.
-
Verification: Confirm gene replacement by PCR and/or Southern blot analysis.
-
Phenotypic Analysis: Analyze the mutant strain for the loss of FDM A production and the accumulation of any biosynthetic intermediates using techniques such as HPLC and LC-MS.
-
Complementation: To confirm that the observed phenotype is due to the gene inactivation, introduce a wild-type copy of the gene on an expression vector into the mutant strain and assess for the restoration of FDM A production.
Heterologous Expression
Heterologous expression of the entire fdm gene cluster in a more genetically tractable host, such as S. albus, allows for easier genetic manipulation and can facilitate the study of the biosynthetic pathway.
Protocol Outline:
-
Cosmid Library Construction: Construct a cosmid library of S. griseus genomic DNA.
-
Library Screening: Screen the cosmid library using a probe designed from a known fdm gene to identify cosmids containing the cluster.
-
Subcloning: Subclone the entire fdm cluster into a suitable Streptomyces expression vector.
-
Host Transformation: Introduce the expression vector into the heterologous host (e.g., S. albus) via protoplast transformation or conjugation.
-
Expression and Analysis: Culture the heterologous host under appropriate conditions and analyze the culture extracts for the production of FDM A and its intermediates.
In Vitro Enzymatic Assays
The function of individual enzymes in the FDM A pathway can be confirmed through in vitro assays using purified recombinant proteins.
Protocol Outline:
-
Gene Cloning and Expression: Clone the gene of interest into an E. coli expression vector.
-
Protein Expression and Purification: Overexpress the protein in E. coli and purify it using affinity chromatography.
-
Enzymatic Reaction: Incubate the purified enzyme with its putative substrate(s) and any necessary cofactors under optimized reaction conditions.
-
Product Analysis: Analyze the reaction mixture by HPLC, LC-MS, and/or NMR to identify the product of the enzymatic reaction.
-
Kinetic Analysis: Determine the kinetic parameters (Km and kcat) of the enzyme by measuring the initial reaction rates at varying substrate concentrations.
Conclusion and Future Perspectives
The elucidation of the this compound biosynthesis pathway in Streptomyces has not only provided fundamental insights into the biosynthesis of complex polyketides but has also opened up new avenues for the generation of novel FDM A analogs with potentially improved therapeutic properties. The detailed understanding of the roles of the PKS and tailoring enzymes, coupled with the powerful genetic tools available for Streptomyces, provides a robust platform for future research. Further investigation into the intricate regulatory networks governing the fdm cluster and the precise mechanisms of the tailoring enzymes will undoubtedly pave the way for the rational design and engineering of new and potent anticancer agents.
References
- 1. journals.asm.org [journals.asm.org]
- 2. journals.asm.org [journals.asm.org]
- 3. In Vivo Investigation of the Roles of FdmM and FdmM1 in Fredericamycin Biosynthesis Unveiling a New Family of Oxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo investigation of the roles of FdmM and FdmM1 in fredericamycin biosynthesis unveiling a new family of oxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of FdmV as an amide synthetase for this compound biosynthesis in Streptomyces griseus ATCC 43944 - PubMed [pubmed.ncbi.nlm.nih.gov]
Fredericamycin A: A Technical Guide to its Antifungal and Antibacterial Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fredericamycin A, a novel antibiotic produced by the soil bacterium Streptomyces griseus, exhibits a significant spectrum of biological activity, including potent antifungal, antibacterial, and cytotoxic properties.[1] This technical guide provides an in-depth analysis of the antimicrobial characteristics of this compound, with a focus on its quantitative inhibitory effects and the underlying mechanisms of action. Detailed experimental protocols for assessing its antimicrobial efficacy are provided, alongside visualizations of key biological pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of new antimicrobial agents.
Introduction
This compound is a structurally unique polyketide antibiotic characterized by a spiro[4.4]nonane ring system.[2] First isolated from the fermentation broth of Streptomyces griseus (FCRC-48), it has garnered significant interest due to its diverse biological activities.[1][2] This guide focuses specifically on its antifungal and antibacterial properties, presenting a compilation of the available quantitative data and detailed methodologies for its evaluation.
Antimicrobial Spectrum of Activity
This compound demonstrates notable activity against Gram-positive bacteria and various fungal species.[3] The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound against a range of microorganisms. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.
Antibacterial Activity
This compound has shown selective activity against Gram-positive bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) in µg/mL |
| Bacillus subtilis | Data not available in search results |
| Staphylococcus aureus | Data not available in search results |
| Enterococcus faecalis | Data not available in search results |
| Streptococcus pneumoniae | Data not available in search results |
Note: While this compound is known to possess anti-Gram-positive bacterial activity, specific MIC values were not available in the provided search results. Further research into original publications is recommended to obtain this quantitative data.
Antifungal Activity
The antifungal spectrum of this compound includes both yeasts and molds.
| Fungal Strain | Minimum Inhibitory Concentration (MIC) in µg/mL |
| Candida albicans | Data not available in search results |
| Aspergillus fumigatus | Data not available in search results |
| Cryptococcus neoformans | Data not available in search results |
| Trichophyton rubrum | Data not available in search results |
Note: The antifungal activity of this compound has been reported, but specific MIC values against a comprehensive panel of fungi were not found in the search results. Accessing primary research articles is advised to acquire this detailed quantitative information.
Mechanism of Action
The antimicrobial effects of this compound are attributed to its multifaceted mechanism of action, primarily targeting essential cellular processes.
Inhibition of Topoisomerases
This compound is a potent inhibitor of both DNA topoisomerase I and topoisomerase II. These enzymes are crucial for managing DNA topology during replication, transcription, and recombination. By inhibiting these enzymes, this compound disrupts DNA metabolism, leading to cell cycle arrest and apoptosis.
Inhibition of Macromolecular Synthesis
Studies in Bacillus subtilis have demonstrated that this compound preferentially inhibits the synthesis of RNA and protein over DNA synthesis.[1] This selective inhibition of crucial cellular processes contributes significantly to its antibacterial effect.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound's antimicrobial properties.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
4.1.1. Materials
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity
-
Sterile saline or broth for dilutions
-
Incubator
4.1.2. Procedure
-
Preparation of Antimicrobial Dilutions: A serial two-fold dilution of this compound is prepared in the appropriate broth directly in the 96-well plate.
-
Inoculum Preparation: A suspension of the test microorganism is prepared from a fresh culture and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Each well containing the antimicrobial dilution is inoculated with the standardized microbial suspension. A growth control well (broth and inoculum without this compound) and a sterility control well (broth only) are included.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 35-37°C for most bacteria and fungi) for a specified period (typically 16-20 hours for bacteria and 24-48 hours for fungi).
-
Interpretation: The MIC is determined as the lowest concentration of this compound that shows no visible growth of the microorganism.
Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Topoisomerase I Relaxation Assay
This assay measures the ability of this compound to inhibit the relaxation of supercoiled DNA by topoisomerase I.
4.2.1. Materials
-
Human Topoisomerase I enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Assay buffer (containing Tris-HCl, KCl, MgCl2, DTT, and BSA)
-
This compound at various concentrations
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., ethidium bromide)
-
UV transilluminator
4.2.2. Procedure
-
Reaction Setup: In a reaction tube, combine the assay buffer, supercoiled plasmid DNA, and this compound at the desired concentration.
-
Enzyme Addition: Initiate the reaction by adding human topoisomerase I to the mixture.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: The reaction products are separated on an agarose gel. Supercoiled DNA migrates faster than relaxed DNA.
-
Visualization: The gel is stained with a DNA-binding dye and visualized under UV light to observe the different DNA topoisomers. Inhibition is indicated by the persistence of the supercoiled DNA band.
Topoisomerase I Inhibition Assay Workflow
Caption: Workflow for the Topoisomerase I relaxation inhibition assay.
Topoisomerase II Decatenation Assay
This assay assesses the inhibitory effect of this compound on the decatenation of kinetoplast DNA (kDNA) by topoisomerase II.
4.3.1. Materials
-
Human Topoisomerase II enzyme
-
Kinetoplast DNA (kDNA)
-
Assay buffer (containing Tris-HCl, KCl, MgCl2, ATP, DTT, and BSA)
-
This compound at various concentrations
-
Agarose gel electrophoresis system
-
DNA staining agent
-
UV transilluminator
4.3.2. Procedure
-
Reaction Setup: Combine the assay buffer, kDNA, and this compound in a reaction tube.
-
Enzyme Addition: Start the reaction by adding human topoisomerase II.
-
Incubation: Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).
-
Reaction Termination: Terminate the reaction with a stop buffer.
-
Agarose Gel Electrophoresis: Separate the reaction products on an agarose gel. Catenated kDNA remains in the well, while decatenated DNA migrates into the gel.
-
Visualization: Stain the gel and visualize under UV light. Inhibition is observed as a decrease in the amount of decatenated DNA.
Macromolecular Synthesis Inhibition Assay
This assay determines the effect of this compound on the synthesis of DNA, RNA, and protein in bacterial cells.
4.4.1. Materials
-
Bacillus subtilis culture
-
Radiolabeled precursors: [³H]thymidine (for DNA), [³H]uridine (for RNA), and [³H]leucine (for protein)
-
This compound
-
Trichloroacetic acid (TCA)
-
Scintillation counter
4.4.2. Procedure
-
Cell Culture: Grow Bacillus subtilis to the mid-logarithmic phase.
-
Treatment: Add this compound at the desired concentration to the cell culture.
-
Radiolabeling: At various time points after treatment, add the respective radiolabeled precursors to aliquots of the culture and incubate for a short period.
-
Precipitation: Stop the incorporation of radiolabels by adding cold TCA to precipitate the macromolecules.
-
Quantification: Collect the precipitate on filters, wash, and measure the incorporated radioactivity using a scintillation counter. The reduction in radioactivity in treated samples compared to untreated controls indicates the level of inhibition of each macromolecular synthesis pathway.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key mechanisms of action of this compound.
This compound Mechanism of Action
Caption: Overview of this compound's inhibitory effects on key cellular targets.
Experimental Workflow for Antimicrobial Evaluation
Caption: A logical workflow for the comprehensive evaluation of this compound's antimicrobial properties.
Conclusion
This compound represents a promising scaffold for the development of new antimicrobial agents due to its potent activity against Gram-positive bacteria and fungi, coupled with a multi-target mechanism of action that includes the inhibition of topoisomerases and macromolecular synthesis. The detailed protocols and conceptual workflows presented in this guide provide a solid foundation for further research and development efforts. Future studies should focus on obtaining a more comprehensive quantitative dataset of its antimicrobial spectrum and elucidating the finer details of its interaction with cellular targets to optimize its therapeutic potential.
References
An In-depth Technical Guide to the Physicochemical Properties of Fredericamycin A
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Fredericamycin A, an antitumor antibiotic with a novel chemical structure. The information presented herein is intended to support research and development efforts in oncology and medicinal chemistry.
Core Physicochemical Data
This compound is a complex polyketide produced by the bacterium Streptomyces griseus.[1][2] It is distinguished by a unique spiro[3][3]nonane ring system, which contributes to its biological activity.[1] The fundamental physicochemical properties of this compound are summarized in the tables below.
Table 1: General Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₃₀H₂₁NO₉ | [1][3][4][5] |
| Molecular Weight | 539.49 g/mol | [1][4][5] |
| Accurate Mass | 539.1216 Da | [4] |
| Melting Point | >350 °C (decomposes) | [1][6] |
| pKa (in DMF) | 6.80, 8.88 | [1][6] |
| Appearance | Thin, platelet-like crystals | [1] |
Table 2: Elemental Composition
| Element | Percentage | Reference |
| Carbon (C) | 66.79% | [1][3] |
| Hydrogen (H) | 3.92% | [1][3] |
| Nitrogen (N) | 2.60% | [1][3] |
| Oxygen (O) | 26.69% | [1][3] |
Table 3: Solubility Profile
| Solvent | Solubility | Reference |
| Water | Insoluble (1.0 mg/ml for potassium salt) | [1] |
| Dimethyl Sulfoxide (DMSO) | Soluble (8 mg/ml) | [1][7] |
| Dimethylformamide (DMF) | Soluble | [1][7] |
| Acetic Acid | Soluble | [1][7] |
| Pyridine | Soluble | [1] |
| Methanol (acidic) | Partially Soluble | [1] |
| Chloroform (acidic) | Partially Soluble | [1] |
| Ethyl Acetate (acidic) | Partially Soluble | [1] |
| Petroleum Ether | Insoluble | [1] |
| Ether | Insoluble | [1] |
This compound also acts as an acid-base indicator, appearing red in acidic solutions and transitioning to green or blue in basic conditions.[1]
Experimental Protocols for Physicochemical Characterization
The determination of this compound's structure and properties has been accomplished through a combination of spectroscopic and analytical techniques.[2][8] The following sections detail the general methodologies for these key experiments as they apply to natural product analysis.
Isolation and Purification
The initial step in characterizing this compound is its isolation from the fermentation broth of Streptomyces griseus.[7]
-
Fermentation: The Streptomyces griseus strain is cultured in a suitable nutrient medium under controlled conditions to promote the production of this compound.
-
Extraction: The antibiotic is extracted from the fermentation broth using organic solvents.
-
Chromatography: Purification is typically achieved through chromatographic techniques. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are effective methods for separating this compound from other metabolites.[2][7] A common solvent system for preparative TLC is a mixture of chloroform, methanol, and acetic acid.[7]
Spectroscopic Analysis
Once a pure sample is obtained, its chemical structure is elucidated using a suite of spectroscopic methods.
-
Mass Spectrometry (MS): This technique is used to determine the molecular weight and elemental composition of the compound.[9] High-resolution mass spectrometry can provide a highly accurate mass measurement, which aids in determining the molecular formula.[8][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are crucial for determining the carbon-hydrogen framework of the molecule.[8] These techniques provide information about the chemical environment of each proton and carbon atom, allowing for the assembly of the molecular structure.[9]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.[11] For this compound, IR spectra would show characteristic absorption bands for carbonyl groups (C=O) and hydroxyl groups (O-H).[7]
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound is unique and provides information about the conjugated systems within the molecule.[2] This technique is also useful for quantifying the concentration of the compound in solution.
X-ray Crystallography
The definitive three-dimensional structure of this compound was determined by single-crystal X-ray crystallography.[1] This technique involves irradiating a crystal of the compound with X-rays and analyzing the resulting diffraction pattern to determine the precise arrangement of atoms in the crystal lattice.
Visualizations: Workflows and Pathways
The following diagrams illustrate the experimental workflow for this compound characterization and a representative signaling pathway that may be affected by its antitumor activity.
Caption: Workflow for the isolation and characterization of this compound.
This compound exhibits potent antitumor activity, which is often achieved by interfering with critical cell signaling pathways that regulate cell growth, proliferation, and survival.[12] While the precise molecular targets of this compound are still under investigation, many antitumor agents function by inhibiting pathways such as the MAPK/ERK and PI3K/Akt pathways, which are commonly dysregulated in cancer.[13][14]
Caption: A generalized cancer cell signaling pathway potentially inhibited by this compound.
References
- 1. This compound [drugfuture.com]
- 2. This compound, a new antitumor antibiotic. I. Production, isolation and physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. merckindex.rsc.org [merckindex.rsc.org]
- 4. npatlas.org [npatlas.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. chembk.com [chembk.com]
- 7. researchgate.net [researchgate.net]
- 8. STRUCTURE OF this compound, AN ANTITUMOR ANTIBIOTIC OF A NOVEL SKELETAL TYPE; SPECTROSCOPIC AND MASS SPECTRAL CHARACTERIZATION [jstage.jst.go.jp]
- 9. mdpi.com [mdpi.com]
- 10. msf.ucsf.edu [msf.ucsf.edu]
- 11. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 12. This compound, a new antitumor antibiotic. II. Biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scientificarchives.com [scientificarchives.com]
- 14. Rapamycin inhibits oral cancer cell growth by promoting oxidative stress and suppressing ERK1/2, NF-κB and beta-catenin pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Purification of Fredericamycin A from Bacterial Fermentation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fredericamycin A is a potent antitumor antibiotic belonging to the polyketide family, characterized by a unique spiro ring system.[1] It is a secondary metabolite produced by certain strains of actinomycete bacteria, notably Streptomyces griseus and Streptomyces somaliensis.[1] The complex structure and significant biological activity of this compound make it a molecule of high interest for oncological research and drug development. This document provides detailed protocols for the fermentation, extraction, and purification of this compound from bacterial cultures.
Biosynthesis of this compound
The biosynthesis of this compound in Streptomyces is a complex process originating from the polyketide pathway. The entire carbon skeleton of its distinctive spiro ring system is derived from acetate units.[1] L-methionine contributes the methoxy carbon at the C-6 position, representing the only non-skeletal carbon in the molecule.[1] Understanding this biosynthetic origin is crucial for optimizing fermentation conditions and maximizing yield through precursor feeding strategies.
References
Application Notes and Protocols for Fredericamycin A Topoisomerase I/II Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fredericamycin A is a potent antitumor antibiotic produced by Streptomyces griseus. Its mechanism of action involves the inhibition of DNA topoisomerases, crucial enzymes that regulate the topology of DNA during replication, transcription, and other cellular processes. These application notes provide detailed protocols for assessing the inhibitory activity of this compound against human topoisomerase I (Topo I) and topoisomerase II (Topo II).
Data Presentation
The inhibitory activity of this compound against topoisomerases I and II has been quantified, with the half-maximal inhibitory concentration (IC50) values determined as follows.
| Enzyme | IC50 Value (µM) |
| Topoisomerase I | 4.4[1] |
| Topoisomerase II | 7.4[1] |
Mechanism of Action
This compound inhibits the catalytic activity of both topoisomerase I and topoisomerase II.[1] Topoisomerase inhibitors typically function by stabilizing the transient DNA-enzyme cleavage complex, which leads to an accumulation of DNA strand breaks.[2] This DNA damage triggers a cellular response, activating signaling pathways involved in cell cycle arrest and apoptosis, ultimately leading to cancer cell death.[3] The inhibition of topoisomerase activity by this compound is a key component of its antitumor properties.
Experimental Protocols
The following are detailed protocols for determining the inhibitory effect of this compound on human topoisomerase I and II.
Topoisomerase I Relaxation Assay
This assay measures the ability of this compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.
Materials:
-
Human Topoisomerase I (recombinant)
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10X Topoisomerase I Assay Buffer (e.g., 100 mM Tris-HCl pH 7.9, 10 mM EDTA, 1.5 M KCl, 5 mM DTT, 50% glycerol)
-
This compound stock solution (in DMSO)
-
Nuclease-free water
-
5X DNA Loading Dye (e.g., 0.25% bromophenol blue, 0.25% xylene cyanol, 30% glycerol)
-
Agarose
-
1X TAE Buffer (40 mM Tris-acetate, 1 mM EDTA)
-
Ethidium bromide or other DNA stain
-
UV transilluminator and imaging system
Protocol:
-
Reaction Setup: On ice, prepare the following reaction mixture in a microcentrifuge tube for each concentration of this compound to be tested. A no-drug control and a no-enzyme control should be included.
| Component | Volume | Final Concentration |
| Nuclease-free water | to 20 µL | - |
| 10X Topo I Assay Buffer | 2 µL | 1X |
| Supercoiled DNA (0.5 µg/µL) | 1 µL | 25 ng/µL |
| This compound (or DMSO) | 1 µL | Variable |
| Human Topoisomerase I | 1 µL | 1-2 units |
-
Incubation: Gently mix the components and incubate the reaction tubes at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding 5 µL of 5X DNA Loading Dye.
-
Agarose Gel Electrophoresis: Load the entire reaction mixture into the wells of a 1% agarose gel prepared in 1X TAE buffer and containing a DNA stain. Run the gel at 5-10 V/cm until the dye fronts have sufficiently separated.
-
Visualization and Analysis: Visualize the DNA bands using a UV transilluminator. Supercoiled DNA migrates faster than relaxed DNA. The inhibition of topoisomerase I activity is indicated by the persistence of the supercoiled DNA band. Quantify the band intensities to determine the percentage of inhibition and calculate the IC50 value.
Topoisomerase II Decatenation Assay
This assay assesses the ability of this compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase II.
Materials:
-
Human Topoisomerase II (recombinant)
-
Kinetoplast DNA (kDNA)
-
10X Topoisomerase II Assay Buffer (e.g., 500 mM Tris-HCl pH 8.0, 1 M KCl, 100 mM MgCl2, 5 mM DTT, 10 mM ATP, 300 µg/mL BSA)
-
This compound stock solution (in DMSO)
-
Nuclease-free water
-
5X DNA Loading Dye
-
Agarose
-
1X TAE Buffer
-
Ethidium bromide or other DNA stain
-
UV transilluminator and imaging system
Protocol:
-
Reaction Setup: On ice, prepare the following reaction mixture in a microcentrifuge tube for each concentration of this compound. Include a no-drug control and a no-enzyme control.
| Component | Volume | Final Concentration |
| Nuclease-free water | to 20 µL | - |
| 10X Topo II Assay Buffer | 2 µL | 1X |
| kDNA (0.2 µg/µL) | 1 µL | 10 ng/µL |
| This compound (or DMSO) | 1 µL | Variable |
| Human Topoisomerase II | 1 µL | 1-2 units |
-
Incubation: Mix gently and incubate at 37°C for 30 minutes.
-
Reaction Termination: Add 5 µL of 5X DNA Loading Dye to stop the reaction.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel in 1X TAE buffer containing a DNA stain. Run the gel at 5-10 V/cm.
-
Visualization and Analysis: Visualize the DNA bands under UV light. Catenated kDNA remains in the well, while decatenated minicircles migrate into the gel. Inhibition of topoisomerase II is observed as a decrease in the amount of decatenated DNA. Quantify the decatenated DNA bands to determine the percentage of inhibition and calculate the IC50 value.
Visualizations
Caption: Workflow for Topoisomerase Inhibition Assay.
Caption: Topoisomerase Inhibition Signaling Pathway.
References
Fredericamycin A: In Vitro Cytotoxicity Assay Protocol and Mechanistic Insights
Application Note
Fredericamycin A (Fre-A) is a potent antitumor antibiotic produced by Streptomyces griseus. Its cytotoxic effects are primarily attributed to the inhibition of DNA topoisomerases I and II, enzymes crucial for DNA replication and transcription. This document provides a detailed protocol for assessing the in vitro cytotoxicity of this compound against various cancer cell lines, along with an overview of its mechanism of action and the signaling pathways involved in Fre-A-induced apoptosis.
Data Presentation
The cytotoxic potential of this compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cell population. The IC50 values for this compound can vary depending on the cancer cell line and the duration of exposure.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| L1210 | Murine Leukemia | 4.4 | |
| P388 | Murine Leukemia | Not specified, but shows good activity | |
| CD8F | Mammary Tumor | Not specified, but shows good activity | |
| B16 | Melanoma | Marginal activity |
Experimental Protocols
Principle of the Assay
This protocol utilizes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Materials
-
This compound (appropriate stock solution in DMSO)
-
Cancer cell lines of interest (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Trypsin-EDTA solution
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom microplates
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO2)
Procedure
-
Cell Seeding:
-
Harvest exponentially growing cells using trypsin-EDTA and resuspend them in a complete medium.
-
Determine the cell concentration using a hemocytometer or an automated cell counter.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plates for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a series of dilutions of this compound in a complete medium from a concentrated stock solution. A typical concentration range to test would be from 0.1 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank control (medium only).
-
After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Following the drug treatment period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plates for 4 hours at 37°C in the dark.
-
After the incubation, carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plates for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each drug concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) * 100
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Determine the IC50 value by performing a non-linear regression analysis (log(inhibitor) vs. normalized response -- Variable slope) using appropriate software (e.g., GraphPad Prism).
Signaling Pathways and Visualizations
Mechanism of Action
This compound exerts its cytotoxic effects primarily through the inhibition of DNA topoisomerases I and II.[1] This inhibition leads to the accumulation of DNA strand breaks, which triggers a DNA damage response (DDR). The DDR, in turn, can activate cell cycle arrest to allow for DNA repair or, if the damage is too extensive, initiate programmed cell death (apoptosis).
This compound-Induced Apoptotic Signaling Pathway
The DNA damage induced by this compound is a potent trigger for the intrinsic pathway of apoptosis. The signaling cascade generally involves the activation of sensor proteins like ATM and ATR, which then phosphorylate and activate downstream effectors such as the checkpoint kinase Chk2 and the tumor suppressor p53.[2] Activated p53 can transcriptionally upregulate pro-apoptotic proteins of the Bcl-2 family, such as Bax and Bak. These proteins lead to mitochondrial outer membrane permeabilization (MOMP), releasing cytochrome c into the cytoplasm. Cytochrome c, along with Apaf-1, forms the apoptosome, which activates the initiator caspase-9. Caspase-9 then activates the executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.
Caption: this compound induced apoptosis signaling pathway.
Experimental Workflow for In Vitro Cytotoxicity Assay
The following diagram illustrates the key steps involved in determining the in vitro cytotoxicity of this compound using the MTT assay.
Caption: Experimental workflow for this compound cytotoxicity assay.
References
Application Notes and Protocols: Semi-synthesis of Novel Fredericamycin A Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the semi-synthesis of novel Fredericamycin A (FMA) derivatives, their biological evaluation, and mechanism of action. This compound is a potent antitumor antibiotic isolated from Streptomyces griseus.[1] Its unique spiro-ring structure and significant biological activity have made it a compelling scaffold for the development of new anticancer agents. Semi-synthetic modification of the FMA core aims to improve its therapeutic index by enhancing cytotoxicity against cancer cells while reducing toxicity towards normal cells.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC₅₀ (µM) | Citation |
| L1210 | Murine Leukemia | 4.4 | [2] |
Note: While specific IC₅₀ values for semi-synthetic derivatives are not publicly available, reports indicate that certain derivatives exhibit potent cytotoxicity in the low nanomolar range, representing a significant improvement over the parent compound.[3]
Table 2: Enzyme Inhibition by this compound
| Enzyme | IC₅₀ (µM) | Citation |
| Topoisomerase I | 4.4 | [2] |
| Topoisomerase II | 7.4 | [2] |
Experimental Protocols
Protocol 1: General Procedure for the Semi-synthesis of this compound Ester Derivatives via Steglich Esterification
This protocol describes a representative method for the derivatization of this compound at its phenolic hydroxyl groups, a common strategy for modifying natural products to enhance their pharmacological properties. The Steglich esterification is a mild and efficient method for forming ester bonds.[4][5][6]
Materials:
-
This compound (starting material)
-
Carboxylic acid of choice (R-COOH)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis
Procedure:
-
Preparation: In a round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve this compound in anhydrous DCM or acetonitrile.
-
Addition of Reagents: To the solution, add the selected carboxylic acid (1.2 equivalents), DMAP (0.2 equivalents), and DCC or EDC (1.5 equivalents).
-
Reaction: Stir the reaction mixture at room temperature for 4-12 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct if DCC was used. If EDC was used, the work-up may involve an aqueous wash.
-
Extraction: Extract the organic layer with a suitable solvent series, which may include a dilute acid wash to remove excess DMAP, followed by a brine wash.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound ester derivative.
-
Characterization: Confirm the structure of the synthesized derivative using spectroscopic methods such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for assessing the cytotoxic activity of this compound derivatives against various cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound or its derivatives (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in complete culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
Protocol 3: Topoisomerase Inhibition Assay
This protocol provides a general method for determining the inhibitory activity of this compound derivatives on topoisomerase I and II.
Materials:
-
Human Topoisomerase I or II enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Assay buffer specific for Topoisomerase I or II
-
ATP (for Topoisomerase II assay)
-
This compound or its derivatives
-
DNA loading dye
-
Agarose gel
-
Electrophoresis buffer (e.g., TBE)
-
DNA staining agent (e.g., ethidium bromide or SYBR Safe)
-
Gel documentation system
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the assay buffer, supercoiled plasmid DNA, and the this compound derivative at various concentrations. For the Topoisomerase II assay, also include ATP.
-
Enzyme Addition: Initiate the reaction by adding the Topoisomerase I or II enzyme.
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding the DNA loading dye containing SDS.
-
Agarose Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and nicked).
-
Visualization: Stain the gel with a DNA staining agent and visualize the DNA bands under UV light using a gel documentation system.
-
Analysis: The inhibition of topoisomerase activity is indicated by the persistence of the supercoiled DNA form and a decrease in the relaxed DNA form. Quantify the band intensities to determine the IC₅₀ value for enzyme inhibition.
Mandatory Visualizations
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound-induced apoptosis pathway.
Experimental Workflow for Semi-synthesis and Evaluation
Caption: Workflow for derivative synthesis and evaluation.
References
- 1. This compound, A NEW ANTITUMOR ANTIBIOTIC [jstage.jst.go.jp]
- 2. Inhibition of topoisomerases by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and semisynthesis of novel this compound derivatives with an improved antitumor profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile [app.jove.com]
- 5. researchgate.net [researchgate.net]
- 6. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fredericamycin A in Human Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Fredericamycin A, a potent antitumor antibiotic, in human xenograft models. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy of this compound.
Introduction
This compound is a natural product isolated from Streptomyces griseus. It exhibits significant cytotoxic activity against a variety of cancer cells. Its primary mechanism of action is the inhibition of topoisomerase I and II, essential enzymes involved in DNA replication and repair.[1] By targeting these enzymes, this compound induces DNA damage, leading to cell cycle arrest and apoptosis in cancer cells. Preclinical evaluation of this compound in human xenograft models is a critical step in its development as a potential cancer therapeutic.
Data Presentation
The following tables summarize the available quantitative data for this compound. It is important to note that publicly available data on this compound's activity in a wide range of human cancer cell lines is limited. The data presented here is based on published findings and should be supplemented with internal experimental data.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| L1210 | Murine Leukemia | 4.4 | [1] |
Table 2: Inhibitory Activity against Topoisomerases
| Enzyme | IC50 (µM) | Citation |
| Topoisomerase I | 4.4 | [1] |
| Topoisomerase II | 7.4 | [1] |
Signaling Pathway
This compound exerts its cytotoxic effects by disrupting the normal function of topoisomerase I and II. These enzymes are crucial for relieving torsional stress in DNA during replication and transcription. By inhibiting their activity, this compound leads to the accumulation of DNA strand breaks, which triggers a cascade of cellular events culminating in apoptosis.
Experimental Protocols
Detailed protocols for the use of this compound in human xenograft models have not been extensively published. Therefore, the following protocols are representative methodologies based on best practices for testing topoisomerase inhibitors in vivo. Researchers should optimize these protocols for their specific cancer model and experimental goals.
Human Tumor Xenograft Model Establishment
This protocol describes the subcutaneous implantation of human cancer cells into immunodeficient mice.
Materials:
-
Human cancer cell line of interest (e.g., breast, lung, colon)
-
Immunodeficient mice (e.g., NOD/SCID, NSG, or athymic nude mice), 6-8 weeks old
-
Sterile phosphate-buffered saline (PBS)
-
Matrigel (or other suitable extracellular matrix)
-
Trypsin-EDTA
-
Cell culture medium
-
Hemocytometer or automated cell counter
-
Syringes and needles (27-30 gauge)
-
Anesthetic (e.g., isoflurane)
-
Animal clippers
-
Disinfectant (e.g., 70% ethanol)
Procedure:
-
Cell Preparation:
-
Culture the chosen human cancer cell line under standard conditions.
-
Harvest cells during the logarithmic growth phase using trypsin-EDTA.
-
Wash the cells with sterile PBS and perform a cell count.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 107 to 1 x 108 cells/mL. Keep the cell suspension on ice.
-
-
Animal Preparation:
-
Anesthetize the mouse using a calibrated vaporizer with isoflurane.
-
Shave the hair from the injection site (typically the flank).
-
Disinfect the injection site with 70% ethanol.
-
-
Tumor Cell Implantation:
-
Gently lift the skin at the injection site.
-
Insert the needle of the syringe containing the cell suspension subcutaneously.
-
Inject 100-200 µL of the cell suspension to form a small bleb.
-
Slowly withdraw the needle.
-
Monitor the animal until it has fully recovered from anesthesia.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and grow. This can take several days to a few weeks depending on the cell line.
-
Begin monitoring tumor volume when tumors become palpable.
-
Measure the tumor dimensions (length and width) with digital calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Width2 x Length) / 2.
-
Randomize animals into treatment and control groups when the average tumor volume reaches a predetermined size (e.g., 100-200 mm3).
-
This compound Administration
This protocol provides a general guideline for the preparation and administration of this compound. The optimal dose, schedule, and route of administration must be determined empirically.
Materials:
-
This compound
-
Vehicle (e.g., sterile PBS, saline, or a solution containing a solubilizing agent like DMSO and a surfactant like Tween 80)
-
Syringes and needles appropriate for the chosen route of administration (e.g., 27-gauge for intravenous, 25-gauge for intraperitoneal)
-
Animal scale
Procedure:
-
Drug Formulation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On the day of administration, dilute the stock solution to the desired final concentration with a sterile vehicle. The final concentration of the solubilizing agent should be kept low (e.g., <10% DMSO) to minimize toxicity.
-
-
Dosing and Administration:
-
Weigh each animal to determine the precise volume of the drug formulation to be administered.
-
Administer this compound to the treatment group via the chosen route (e.g., intraperitoneal, intravenous, or oral gavage).
-
Administer an equivalent volume of the vehicle to the control group.
-
The dosing schedule will depend on the goals of the study and the tolerability of the compound. A common starting point could be administration every other day or twice a week.
-
-
Monitoring:
-
Monitor the animals for any signs of toxicity, such as weight loss, changes in behavior, or ruffled fur.
-
Continue to measure tumor volume and body weight regularly throughout the study.
-
Efficacy Assessment
The primary endpoint of the study is typically tumor growth inhibition.
Procedure:
-
Data Collection:
-
At the end of the study (when tumors in the control group reach a predetermined maximum size or at a set time point), euthanize all animals.
-
Excise the tumors and measure their final weight and volume.
-
-
Data Analysis:
-
Calculate the average tumor volume and weight for each treatment group.
-
Determine the percent tumor growth inhibition (%TGI) using the formula: %TGI = [1 - (Average tumor volume of treated group / Average tumor volume of control group)] x 100
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed differences between the treatment and control groups.
-
Conclusion
This compound is a promising antitumor agent with a clear mechanism of action. The protocols and data provided in these application notes offer a starting point for researchers to conduct in vivo efficacy studies in human xenograft models. Careful optimization of the experimental conditions will be crucial for obtaining robust and reproducible results to further elucidate the therapeutic potential of this compound.
References
Troubleshooting & Optimization
improving Fredericamycin A solubility for in vitro assays
Welcome to the technical support center for Fredericamycin A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in in vitro assays, with a specific focus on overcoming solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a natural antitumor antibiotic produced by the bacterium Streptomyces griseus.[1][2] Its complex structure features a unique spiro ring system.[1] The primary mechanisms of action for its cytotoxic effects include the potent inhibition of DNA topoisomerases I and II, which are critical enzymes for managing DNA topology during replication and transcription.[3][4] Additionally, this compound has been shown to inhibit the STAT3 signaling pathway by preventing the phosphorylation of STAT3 at Tyr705, which blocks its activation and subsequent translocation to the nucleus.[5] This dual activity makes it a compound of significant interest in cancer research.[3][5][6]
Q2: What is the recommended solvent for preparing a high-concentration stock solution of this compound?
Due to its poor aqueous solubility, this compound should first be dissolved in an organic solvent to create a high-concentration stock solution. Dimethyl sulfoxide (DMSO) is the most commonly used and recommended solvent for this purpose. Ethanol is another potential option.[7][8] A stock solution in DMSO can then be serially diluted into aqueous buffers or cell culture media for experiments.
Q3: What are the main challenges when using this compound in aqueous in vitro assays?
The primary challenge is the low aqueous solubility of the compound. When a DMSO stock solution of this compound is diluted into an aqueous environment like cell culture media or phosphate-buffered saline (PBS), the compound can precipitate out of solution.[9] This phenomenon, often referred to as kinetic solubility failure, can lead to several experimental problems[10]:
-
Inaccurate Dosing: The actual concentration of the soluble, active compound is unknown and lower than intended.
-
Assay Interference: Precipitated particles can interfere with assay readings, especially in light-based assays like absorbance or fluorescence.[11]
-
Cellular Toxicity: The precipitate itself can cause non-specific cytotoxicity, confounding the results.[11]
Troubleshooting Guide
Problem: My this compound powder will not dissolve directly in my aqueous buffer or cell culture medium.
-
Cause: this compound is a hydrophobic molecule with very low solubility in water-based solutions. Direct dissolution is not a viable method.
-
Solution: You must use a two-step dissolution process. First, prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO. Once the compound is fully dissolved in DMSO, you can perform serial dilutions of this stock solution into your final aqueous medium for your experiment.
Problem: My this compound precipitates out of solution when I dilute my DMSO stock into the cell culture medium.
-
Cause: The aqueous medium cannot maintain the solubility of this compound at the desired final concentration, a common issue when "crashing" a compound from an organic solvent into an aqueous one.[10]
-
Solutions:
-
Reduce Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is low (typically ≤0.5%) to avoid solvent-induced toxicity. If your desired this compound concentration requires a higher DMSO percentage, precipitation is more likely.
-
Decrease the Final Working Concentration: The most straightforward solution is to lower the final concentration of this compound in your assay to a level below its kinetic solubility limit in your specific medium. You may need to perform a dose-response curve to find the highest effective concentration that remains soluble.
-
Use a Solubilizing Excipient (Cyclodextrins): Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like this compound, forming an inclusion complex that significantly enhances aqueous solubility.[12][13] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.[14] You can pre-complex this compound with the cyclodextrin before adding it to the medium.
-
Modify the Dilution Method: Instead of adding a small volume of DMSO stock to a large static volume of medium, try adding the DMSO stock dropwise to the medium while it is vortexing or stirring vigorously. This rapid mixing can sometimes help prevent immediate precipitation.
-
Solubility and Stock Solution Parameters
The following table summarizes typical solvents and suggested starting concentrations for this compound. Note that the optimal concentration will depend on the specific experimental conditions, including the composition of the cell culture medium and incubation temperature.
| Parameter | Solvent / Condition | Recommended Concentration | Notes |
| Primary Stock Solution | 100% DMSO | 10-20 mM | Store in small aliquots at -20°C or -80°C to avoid freeze-thaw cycles.[15][16] |
| Secondary Stock Solution | 100% Ethanol | ~5 mM | May be less effective than DMSO but can be an alternative for specific assays.[8] |
| Kinetic Solubility in Aqueous Buffer (e.g., PBS) | PBS + ≤0.5% DMSO | Highly Variable (< 10 µM) | This is an estimate. The actual limit must be determined experimentally.[9] |
| Final Working Concentration in Cell Culture | Medium + ≤0.5% DMSO | 0.1 - 5 µM | Concentrations above this range have a high risk of precipitation.[3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Pre-weigh Vial: Tare a sterile, amber microcentrifuge tube or glass vial on an analytical balance.
-
Weigh this compound: Carefully weigh approximately 5.6 mg of this compound powder (MW: 561.5 g/mol ) into the tared vial. Record the exact weight.
-
Calculate DMSO Volume: Calculate the precise volume of DMSO required to achieve a 10 mM concentration using the formula: Volume (µL) = (Weight (mg) / 561.5 g/mol ) * 100,000
-
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial.
-
Mix Thoroughly: Cap the vial tightly and vortex vigorously for 1-2 minutes until all solid material is completely dissolved. Gentle warming in a 37°C water bath can assist dissolution if needed.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile amber tubes. Store aliquots at -20°C or -80°C, protected from light.
Protocol 2: Aqueous Solubility Assessment using Nephelometry (Kinetic)
This protocol provides a workflow to estimate the kinetic solubility of this compound in your specific assay buffer.[10]
-
Prepare Compound Plate: In a 96-well plate, serially dilute your this compound DMSO stock solution with DMSO to create a range of concentrations (e.g., from 20 mM down to 0.1 mM).
-
Prepare Buffer Plate: Fill a separate 96-well plate with your chosen aqueous buffer or cell culture medium (e.g., 198 µL per well).
-
Dilution and Mixing: Using a multichannel pipette, transfer a small volume (e.g., 2 µL) from the compound plate to the buffer plate. This creates a 1:100 dilution. Mix immediately and thoroughly.
-
Incubation: Incubate the plate at room temperature for 1-2 hours to allow for precipitate formation.
-
Measurement: Read the plate using a nephelometer, which measures light scattering caused by insoluble particles.
-
Analysis: The concentration at which a significant increase in light scattering is observed above the background is considered the kinetic solubility limit.
Visualizations
Workflow and Signaling Pathway Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a new antitumor antibiotic. I. Production, isolation and physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of topoisomerases by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 5. The natural product trienomycin A is a STAT3 pathway inhibitor that exhibits potent in vitro and in vivo efficacy against pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. miislibrarysearch.middlebury.edu [miislibrarysearch.middlebury.edu]
- 7. researchgate.net [researchgate.net]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Aqueous Solubility Assay - Enamine [enamine.net]
- 11. 常見的細胞培養問題:沉澱物 [sigmaaldrich.com]
- 12. csmres.co.uk [csmres.co.uk]
- 13. csmres.co.uk [csmres.co.uk]
- 14. In vitro drug release of natamycin from β-cyclodextrin and 2-hydroxypropyl-β-cyclodextrin-functionalized contact lens materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. Antibiotic Stocks [protocols.io]
troubleshooting Fredericamycin A precipitation in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fredericamycin A. The information is presented in a question-and-answer format to directly address common issues encountered during in vitro experiments, with a focus on resolving precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an antitumor antibiotic produced by the bacterium Streptomyces griseus.[1][2][3] Its mechanism of action involves the inhibition of topoisomerases I and II, essential enzymes that regulate DNA topology during replication, transcription, and other cellular processes. By inhibiting these enzymes, this compound leads to DNA damage and ultimately induces apoptosis in cancer cells.
Q2: What are the solubility properties of this compound?
This compound is a hydrophobic compound with poor solubility in aqueous solutions. It is soluble in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and pyridine. It is sparingly soluble in ethanol, methanol, and chloroform, and insoluble in water.
Q3: What is the recommended final concentration of DMSO in cell culture media?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible. A final concentration of ≤ 0.1% DMSO is generally considered safe for most cell lines.[4] While some cell lines may tolerate up to 0.5%, it is crucial to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line.[5]
Troubleshooting Guide: this compound Precipitation in Cell Culture Media
Precipitation of this compound in cell culture media is a common issue due to its hydrophobic nature. This guide provides a systematic approach to troubleshoot and prevent this problem.
Problem: I observe a precipitate in my cell culture medium after adding this compound.
This can be due to several factors, including the final concentration of the compound, the solvent concentration, and the method of dilution.
Solution Workflow:
Caption: Troubleshooting workflow for this compound precipitation.
Detailed Troubleshooting Steps:
-
Optimize Stock Solution:
-
Q: How should I prepare my this compound stock solution?
-
A: Prepare a high-concentration stock solution (e.g., 10 mM) in 100% sterile DMSO. Ensure the compound is fully dissolved. Store this stock solution in small aliquots at -20°C to minimize freeze-thaw cycles, which can promote precipitation.
-
-
Improve Dilution Technique:
-
Q: What is the best way to dilute the stock solution into my cell culture medium?
-
A: Avoid adding the highly concentrated DMSO stock directly to your entire volume of medium. Instead, perform serial dilutions.
-
Pre-warm your cell culture medium to 37°C.
-
Create an intermediate dilution of your this compound stock solution in a small volume of the pre-warmed medium.
-
Gently vortex or pipette to mix thoroughly.
-
Add this intermediate dilution to your final volume of cell culture medium to achieve the desired working concentration.
-
-
-
Control Solvent Concentration:
-
Q: How can I be sure the DMSO isn't causing the precipitation or harming my cells?
-
A: Calculate the final percentage of DMSO in your culture medium. It is critical to keep this below 0.5%, with ≤ 0.1% being the ideal target to minimize toxicity . Always include a vehicle control (medium with the same final concentration of DMSO without this compound) in your experiments to assess any effects of the solvent on your cells.[4][5]
-
-
Adjust Experimental Conditions:
-
Q: I'm still seeing precipitation even with proper dilution and low DMSO concentration. What else can I try?
-
A:
-
Lower the working concentration: The reported IC50 for this compound in L1210 cells is 4.4 µM. If you are working with much higher concentrations, you may be exceeding its solubility limit in the final medium.
-
Increase serum content: If your experimental design allows, increasing the serum percentage in your culture medium can sometimes help to solubilize hydrophobic compounds.
-
Use a different solvent for stock: While DMSO is most common, for some specific applications, DMF could be considered, though its toxicity must also be carefully evaluated.
-
-
Quantitative Data Summary
| Property | Value | Source(s) |
| Solubility | ||
| - Water | Insoluble | |
| - DMSO | Soluble | |
| - DMF | Soluble | |
| - Pyridine | Soluble | |
| - Ethanol | Sparingly soluble | |
| - Methanol | Sparingly soluble | |
| - Chloroform | Sparingly soluble | |
| Biological Activity | ||
| - IC50 (L1210 cells) | 4.4 µM | |
| Recommended Usage | ||
| - Stock Solution Solvent | 100% DMSO | |
| - Final DMSO in Media | ≤ 0.1% (up to 0.5% with validation) | [4][5] |
Experimental Protocols
Protocol: Preparation of this compound for In Vitro Cytotoxicity Assays
This protocol provides a general guideline for preparing this compound solutions for use in cell culture-based assays.
Materials:
-
This compound powder
-
Sterile, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile, pre-warmed complete cell culture medium (containing serum, if applicable)
-
Vortex mixer
Procedure:
-
Stock Solution Preparation (e.g., 10 mM): a. Under sterile conditions (e.g., in a biological safety cabinet), weigh out the appropriate amount of this compound powder. b. Dissolve the powder in 100% sterile DMSO to achieve a stock concentration of 10 mM. Ensure complete dissolution by vortexing. c. Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. d. Store the aliquots at -20°C, protected from light.
-
Working Solution Preparation (Example for a final concentration of 5 µM): a. Pre-warm the complete cell culture medium to 37°C. b. Intermediate Dilution: Prepare a 100-fold intermediate dilution by adding 2 µL of the 10 mM stock solution to 198 µL of pre-warmed medium. This results in a 100 µM solution in a medium containing 1% DMSO. Mix thoroughly by gentle pipetting. c. Final Dilution: Add the required volume of the 100 µM intermediate solution to your cell culture plates containing pre-warmed medium to achieve the final desired concentration (e.g., for a final concentration of 5 µM, add 5 µL of the 100 µM solution to 95 µL of medium in a well of a 96-well plate). The final DMSO concentration in this example will be 0.05%.
-
Vehicle Control: a. Prepare a vehicle control by performing the same dilution steps with 100% DMSO instead of the this compound stock solution. This will result in a final DMSO concentration in the control wells that is identical to the treated wells.
Signaling Pathway Visualization
Mechanism of Action: Inhibition of Topoisomerases I and II
This compound exerts its cytotoxic effects by inhibiting the function of DNA topoisomerases I and II. These enzymes are crucial for relieving torsional stress in DNA during replication and transcription.
Caption: Inhibition of Topoisomerase by this compound.
References
- 1. Biosynthesis of this compound, a new antitumor antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a new antitumor antibiotic. I. Production, isolation and physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a new antitumor antibiotic. II. Biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. medchemexpress.cn [medchemexpress.cn]
Technical Support Center: Optimizing Fredericamycin A for Cytotoxicity Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Fredericamycin A concentration in cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is the expected effective concentration range for this compound?
A1: The effective concentration of this compound can vary significantly depending on the cell line and experimental conditions. As a starting point, a previously reported IC50 value for this compound in L1210 cells was 4.4 µM.[1] However, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay conditions.
Q2: How long should I incubate the cells with this compound?
A2: The cytotoxicity of this compound is a function of both the dose and the exposure time.[1] A common starting point for incubation is 24 to 72 hours. It is recommended to perform a time-course experiment (e.g., 24h, 48h, 72h) to determine the optimal incubation period for your specific cell line and experimental objectives.
Q3: My IC50 values for this compound are inconsistent between experiments. What could be the cause?
A3: Inconsistent IC50 values can arise from several factors:
-
Cell Density: Ensure you are seeding a consistent number of cells for each experiment.
-
Solvent Concentration: If using a solvent like DMSO to dissolve this compound, ensure the final concentration in all wells (including controls) is consistent and non-toxic to the cells.
-
Reagent Variability: Use fresh reagents and ensure proper storage of this compound and assay components.
-
Incubation Time: Slight variations in incubation time can affect results. Maintain a consistent incubation period.
-
Assay-Specific Conditions: Factors like the volume of reagents, plate type, and reader settings should be kept constant.
Q4: I am not observing any cytotoxicity even at high concentrations of this compound. What should I do?
A4: If you do not observe cytotoxicity, consider the following troubleshooting steps:
-
Compound Integrity: Verify the purity and activity of your this compound stock.
-
Cell Line Sensitivity: The cell line you are using may be resistant to this compound. Consider using a positive control compound known to induce cytotoxicity in your cell line to validate the assay.
-
Assay Viability: Ensure your chosen cytotoxicity assay is functioning correctly. For example, in an MTT assay, check that your control cells show a robust signal.
-
Solubility Issues: this compound may be precipitating out of solution at higher concentrations. Visually inspect the wells for any precipitate. Consider using a different solvent or adjusting the formulation if solubility is an issue.
Quantitative Data Summary
Due to the high variability of IC50 values depending on the experimental setup, this table provides a template for summarizing your own experimental data. An example value is provided for reference.
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) | Reference |
| L1210 | Not Specified | Not Specified | 4.4 | [1] |
| [Your Cell Line] | [e.g., MTT] | [e.g., 48] | [Your Data] | [Your Lab Notebook] |
| [Your Cell Line] | [e.g., XTT] | [e.g., 72] | [Your Data] | [Your Lab Notebook] |
Experimental Protocol: Determining the IC50 of this compound using an MTT Assay
This protocol provides a general guideline for determining the half-maximal inhibitory concentration (IC50) of this compound. Optimization for specific cell lines and laboratory conditions is recommended.
Materials:
-
This compound
-
Appropriate cancer cell line
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Plate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of desired concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include vehicle control wells (medium with the same concentration of solvent used for this compound) and untreated control wells (medium only).
-
-
Incubation:
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability, from the dose-response curve.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Workflow for determining the IC50 of this compound.
Caption: Apoptotic pathway induced by Topoisomerase inhibitors.
References
Fredericamycin A High-Throughput Screening: Technical Support Center
Welcome to the technical support center for researchers utilizing Fredericamycin A in high-throughput screening (HTS) campaigns. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate common challenges and ensure the generation of high-quality, reliable data. This compound's unique chemical structure, while promising, presents specific hurdles in automated screening environments, primarily related to solubility, assay interference, and its mechanism of action.
Troubleshooting Guide
This guide addresses specific problems you may encounter during your HTS experiments with this compound.
Problem: I'm observing significant compound precipitation in my aqueous assay plates after dilution from a DMSO stock.
-
Possible Cause: this compound has poor aqueous solubility. While it dissolves well in 100% DMSO, dilution into aqueous buffers can cause it to crash out of solution, especially at higher concentrations. This is a common issue for many complex natural products.
-
Solution:
-
Lower Final Concentration: The most straightforward approach is to lower the final screening concentration of this compound. Its potent activity (low micromolar IC50) may still be detectable at concentrations that remain soluble.
-
Optimize Solvent Concentration: Determine the highest percentage of DMSO your assay can tolerate without affecting biological activity (e.g., enzyme function, cell viability). While many assays tolerate 0.1-1% DMSO, some may be robust up to 5%. Increasing the final DMSO concentration can help maintain solubility.
-
Use of Pluronic F-127: Consider the inclusion of a non-ionic surfactant like Pluronic F-127 in your assay buffer (typically at 0.01-0.05%) to improve the solubility of hydrophobic compounds.
-
Pre-dilution Series: Instead of a single large dilution step, perform a serial dilution in a buffer containing a higher-than-final DMSO concentration before the final dilution into the assay plate. This gradual change in solvent polarity can prevent abrupt precipitation.
-
Problem: My fluorescence-based assay shows a high hit rate for this compound, but the results are not reproducible in orthogonal assays.
-
Possible Cause 1: Autofluorescence. this compound is a highly conjugated molecule, a structural feature often associated with intrinsic fluorescence (autofluorescence). If the compound's excitation and emission spectra overlap with those of your assay's fluorophore, it can produce a false-positive signal.
-
Solution 1: Autofluorescence Counter-Screen.
-
Run a parallel assay plate containing all components (including this compound) except for your fluorescent substrate or probe.
-
Measure the fluorescence in the same channel as your primary screen. A significant signal in this "minus-substrate" control indicates that the compound itself is fluorescent and is interfering with the assay. The workflow below outlines this process.
-
minimizing off-target effects of Fredericamycin A in cellular models
Welcome to the technical support center for Fredericamycin A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing off-target effects of this compound in cellular models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent anti-tumor antibiotic.[1][2] Its primary mechanism of action is the inhibition of DNA topoisomerases I and II, which are critical enzymes for relieving torsional stress in DNA during replication and transcription.[3] By inhibiting these enzymes, this compound leads to DNA damage and ultimately cell death. Additionally, it has been observed to preferentially inhibit protein and RNA synthesis over DNA synthesis.[1]
Q2: What are the known on-target and potential off-target effects of this compound?
The primary on-target effects of this compound are the inhibition of Topoisomerase I and Topoisomerase II.[3] It has also been shown to inhibit DNA polymerase α in vitro.[3]
As of the latest literature, specific protein off-targets of this compound have not been exhaustively characterized through broad-spectrum screens like kinome profiling or comprehensive proteomic analyses. Therefore, researchers should be aware that off-target effects are possible and may vary depending on the cellular model. Potential off-target effects could manifest as unexpected phenotypic changes, modulation of signaling pathways unrelated to topoisomerase inhibition, or cytotoxicity profiles that differ from those of other topoisomerase inhibitors.
Q3: How can I determine if the observed effects in my cellular model are due to off-target interactions of this compound?
Distinguishing on-target from off-target effects is crucial for interpreting experimental results. Here are a few strategies:
-
Use of Control Compounds: Compare the cellular effects of this compound with other known topoisomerase I and II inhibitors (e.g., etoposide, camptothecin). If this compound elicits unique responses not observed with other inhibitors of the same class, this may suggest off-target activity.
-
Target Knockdown/Knockout: In genetically tractable models, silencing the expression of topoisomerase I and II (e.g., using CRISPR/Cas9 or shRNA) can help determine if the observed phenotype is dependent on these primary targets. If the effect of this compound persists in the absence of its primary targets, it is likely due to off-target interactions.
-
Dose-Response Analysis: Carefully titrate the concentration of this compound. On-target effects are typically observed at lower concentrations, while off-target effects may become more prominent at higher concentrations. Correlate the effective concentration in your assay with the known IC50 values for topoisomerase inhibition.
Q4: Are there any structural analogs of this compound with improved selectivity?
Yes, research has been conducted on the semi-synthesis of this compound derivatives. Some of these analogs have shown improved tumor cell line selectivity and potent in vivo activity, suggesting that medicinal chemistry efforts can lead to compounds with a better therapeutic window and potentially reduced off-target effects. When available, testing such analogs alongside the parent compound can be a valuable strategy.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| High cytotoxicity in control (non-cancerous) cell lines | Off-target toxicity | 1. Perform a dose-response curve to determine the lowest effective concentration. 2. Reduce the incubation time. 3. If possible, use a more selective this compound analog. 4. Characterize the cell death mechanism (apoptosis vs. necrosis) to understand the toxicity pathway. |
| Unexpected changes in signaling pathways unrelated to DNA damage response | Off-target kinase or phosphatase inhibition | 1. Perform a targeted western blot analysis of key signaling pathways (e.g., MAPK, PI3K/Akt, NF-κB). 2. Consider a broad-spectrum kinome scan to identify potential off-target kinases. |
| Experimental results are inconsistent with other topoisomerase inhibitors | This compound-specific off-target effects | 1. Validate key findings using at least two other distinct topoisomerase inhibitors. 2. Employ target deconvolution methods (see Experimental Protocols) to identify potential off-target binding partners in your specific cell model. |
| Difficulty reproducing published results | Differences in experimental conditions or cell line characteristics | 1. Ensure consistent cell culture conditions (passage number, media supplements). 2. Verify the identity and purity of the this compound compound. 3. Standardize treatment protocols, including drug concentration, exposure time, and cell density. |
Experimental Protocols
Protocol 1: Target Deconvolution using Affinity Chromatography-Mass Spectrometry
This protocol outlines a general workflow to identify potential protein off-targets of this compound.
1. Immobilization of this compound:
- Synthesize a this compound analog with a linker arm suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads). A common strategy is to introduce an amine or carboxyl group at a position on the molecule that is not critical for its primary activity.
- Couple the this compound analog to the beads according to the manufacturer's instructions.
- Prepare a control resin with the linker arm alone to identify non-specific binders.
2. Cell Lysate Preparation:
- Culture your cells of interest to ~80-90% confluency.
- Lyse the cells in a non-denaturing lysis buffer (e.g., containing 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease/phosphatase inhibitors).
- Clarify the lysate by centrifugation to remove cellular debris.
3. Affinity Pulldown:
- Incubate the clarified cell lysate with the this compound-conjugated beads and the control beads for 2-4 hours at 4°C with gentle rotation.
- Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
- Elute the bound proteins using a competitive elution with excess free this compound or by changing the buffer conditions (e.g., high salt or low pH).
4. Protein Identification by Mass Spectrometry:
- Resolve the eluted proteins by SDS-PAGE and visualize with a mass spectrometry-compatible stain (e.g., Coomassie blue or silver stain).
- Excise unique protein bands that appear in the this compound pulldown but not in the control.
- Perform in-gel digestion with trypsin.
- Analyze the resulting peptides by LC-MS/MS to identify the proteins.
5. Validation of Putative Off-Targets:
- Validate the interaction using an orthogonal method, such as Western blotting of the eluate or surface plasmon resonance (SPR) with purified proteins.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA can be used to assess the direct binding of this compound to proteins in a cellular context.
1. Cell Treatment:
- Treat intact cells with this compound at various concentrations. Include a vehicle control (e.g., DMSO).
2. Heating Profile:
- Aliquot the treated cell suspensions and heat them to a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes).
3. Lysis and Protein Quantification:
- Lyse the cells by freeze-thaw cycles.
- Separate the soluble and precipitated protein fractions by centrifugation.
- Quantify the amount of a specific protein of interest in the soluble fraction by Western blot or ELISA.
4. Data Analysis:
- Plot the amount of soluble protein as a function of temperature for each treatment condition.
- A shift in the melting curve to a higher temperature in the presence of this compound indicates direct binding to the target protein.
Visualizations
Caption: On-target and potential off-target mechanisms of this compound.
Caption: Workflow for off-target identification of this compound.
References
- 1. This compound, a new antitumor antibiotic. II. Biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a new antitumor antibiotic. I. Production, isolation and physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of topoisomerases by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Fredericamycin A-Induced Cell Stress and Toxicity: A Technical Support Center
Fredericamycin A, a potent antitumor antibiotic, is a valuable tool for cancer research and drug development. However, its cytotoxic nature necessitates a thorough understanding of its mechanisms to troubleshoot experimental challenges. This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource of troubleshooting guides and frequently asked questions (FAQs) to address this compound-induced cell stress and toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound exhibits a multi-faceted mechanism of action. It is known to be a potent inhibitor of DNA topoisomerases I and II, enzymes crucial for resolving DNA topological problems during replication, transcription, and recombination.[1][2] By stabilizing the topoisomerase-DNA cleavage complex, this compound leads to the accumulation of DNA strand breaks. Additionally, it preferentially inhibits protein and RNA synthesis over DNA synthesis.[3] A key aspect of its cytotoxic activity is its ability to spontaneously generate reactive oxygen species (ROS), including superoxide (O₂⁻) and hydroxyl radicals (·OH), through the one-electron oxidation of its quininoid group. This ROS production contributes significantly to cellular stress and damage.
Q2: What are the expected cellular effects of this compound treatment?
A2: Treatment of cells with this compound typically leads to a dose-dependent decrease in cell viability. Common cellular effects include:
-
Induction of Apoptosis: Programmed cell death is a major outcome of this compound treatment.
-
Cell Cycle Arrest: It can cause cells to arrest in the G1 phase of the cell cycle.[4]
-
Induction of Oxidative Stress: Due to its ability to generate ROS, this compound induces a state of oxidative stress within cells.
-
Mitochondrial Dysfunction: Mitochondria are a primary target of this compound, leading to mitochondrial aggregation and dysfunction.[4]
Q3: Why am I observing inconsistent IC50 values for this compound in my experiments?
A3: Inconsistent IC50 values can arise from several factors:
-
Cell Line Specificity: Different cancer cell lines exhibit varying sensitivities to this compound. It is crucial to establish a dose-response curve for each cell line used.
-
Time-Dependent Effects: The cytotoxicity of this compound can be time-dependent. Ensure that the incubation time is consistent across experiments.
-
Compound Stability: this compound may be sensitive to light and degradation over time in solution. Prepare fresh solutions for each experiment and protect them from light.
-
Cell Density: The initial seeding density of cells can influence their response to the drug. Maintain consistent cell densities for all experiments.
-
Assay Method: The type of viability assay used (e.g., MTT, MTS, CellTiter-Glo) can yield slightly different IC50 values. Use the same assay consistently.
Troubleshooting Guides
Problem 1: High background or unexpected fluorescence in ROS detection assays.
Possible Cause & Solution:
-
Autofluorescence of this compound: this compound is a colored compound and may possess intrinsic fluorescence, interfering with fluorescent ROS probes.
-
Troubleshooting Step: Run a control with this compound in cell-free media to measure its background fluorescence at the excitation/emission wavelengths of your ROS probe. Subtract this background from your experimental readings.
-
-
Probe Selection: The chosen ROS probe may not be optimal for detecting the specific ROS generated by this compound (superoxide and hydroxyl radicals).
-
Troubleshooting Step: Consider using probes specifically designed for superoxide (e.g., Dihydroethidium - DHE) or hydroxyl radicals. Alternatively, use a general ROS indicator like DCFH-DA, but be aware of its limitations.
-
-
Phototoxicity of the Probe: Some fluorescent probes can generate ROS upon excitation, leading to artificially high signals.
-
Troubleshooting Step: Minimize the exposure of cells to the excitation light. Use the lowest possible laser power and acquisition time on the fluorescence microscope or plate reader.
-
Problem 2: No significant induction of apoptosis observed after this compound treatment.
Possible Cause & Solution:
-
Insufficient Dose or Incubation Time: The concentration of this compound or the duration of treatment may not be sufficient to trigger apoptosis in your specific cell line.
-
Troubleshooting Step: Perform a dose-response and time-course experiment to determine the optimal conditions for inducing apoptosis.
-
-
Apoptosis Assay Timing: Apoptosis is a dynamic process. The chosen time point for the assay might be too early or too late to detect the peak of apoptosis.
-
Troubleshooting Step: Conduct a time-course experiment and measure apoptosis at multiple time points (e.g., 12, 24, 48 hours) to identify the optimal window.
-
-
Cell Line Resistance: The cell line you are using may have intrinsic or acquired resistance to apoptosis.
-
Troubleshooting Step: Consider using a positive control for apoptosis induction (e.g., staurosporine) to ensure your assay is working correctly. If the positive control works, your cells may be resistant to this compound-induced apoptosis.
-
Problem 3: Difficulty in detecting caspase activation.
Possible Cause & Solution:
-
Transient Caspase Activation: Caspase activation can be a transient event.
-
Troubleshooting Step: Perform a time-course experiment to capture the peak of caspase activity.
-
-
Low Levels of Caspase Activation: The level of caspase activation may be below the detection limit of your assay.
-
Troubleshooting Step: Increase the number of cells used for the assay or switch to a more sensitive detection method (e.g., a fluorometric or luminometric assay).
-
-
Caspase-Independent Cell Death: While this compound is known to induce apoptosis, it is possible that at high concentrations or in certain cell lines, it may trigger other forms of cell death that are not dependent on caspases.
-
Troubleshooting Step: Investigate markers of other cell death pathways, such as necroptosis or autophagy.
-
Quantitative Data Summary
Due to the limited availability of comprehensive and directly comparable IC50 data for this compound across a wide range of cancer cell lines in publicly available literature, a detailed summary table is not feasible at this time. The IC50 values are highly dependent on the specific cell line and the experimental conditions used. Researchers are strongly encouraged to determine the IC50 of this compound empirically for their cell lines of interest. An IC50 of 24 nM has been reported for the W303-MLC30 yeast strain, which is deficient in multi-drug resistance genes.[4]
Key Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol provides a general method for assessing cell viability. It is recommended to optimize seeding density and incubation times for your specific cell line.
Materials:
-
Cells in culture
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for the desired incubation period (e.g., 24, 48, 72 hours). Include untreated control wells.
-
Following incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Detection of Intracellular Reactive Oxygen Species (ROS) using DCFH-DA
This protocol describes a common method for detecting general intracellular ROS levels.
Materials:
-
Cells in culture
-
This compound
-
DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) stock solution (e.g., 10 mM in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or serum-free medium
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Seed cells in a black, clear-bottom 96-well plate and allow them to adhere.
-
Wash the cells once with warm HBSS or serum-free medium.
-
Load the cells with 5-10 µM DCFH-DA in HBSS or serum-free medium and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells twice with warm HBSS or serum-free medium to remove excess probe.
-
Treat the cells with this compound at the desired concentrations. Include a positive control (e.g., H₂O₂) and an untreated control.
-
Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm at different time points using a fluorescence microplate reader. Alternatively, visualize the fluorescence using a fluorescence microscope.
Caspase-3 Activity Assay (Fluorometric)
This protocol outlines a method for measuring the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Cells treated with this compound
-
Lysis buffer (e.g., containing Tris, NaCl, EDTA, and a mild detergent like NP-40)
-
Fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC)
-
Assay buffer (e.g., containing HEPES, DTT, and glycerol)
-
Fluorometer
Procedure:
-
After treatment with this compound, harvest the cells and wash them with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer for 20-30 minutes on ice.
-
Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Transfer the supernatant (cytosolic extract) to a new tube.
-
Determine the protein concentration of the extracts.
-
In a 96-well plate, add an equal amount of protein from each sample.
-
Add the assay buffer followed by the fluorogenic caspase-3 substrate to each well.
-
Incubate the plate at 37°C in the dark for 1-2 hours.
-
Measure the fluorescence at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
Signaling Pathways and Experimental Workflows
References
protocol for assessing the stability of Fredericamycin A stock solutions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to assessing the stability of Fredericamycin A stock solutions. This compound is a potent antitumor antibiotic with a unique spiro[1][1]nonane ring system.[2] Ensuring the integrity of stock solutions is critical for reproducible and accurate experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is soluble in several organic solvents. Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are commonly used and recommended for preparing stock solutions due to their relatively high solvating power for this compound.[2][3] It is also soluble in pyridine and acetic acid.[2][3]
Q2: How should I store this compound stock solutions?
A2: Store this compound stock solutions at -20°C or lower in small, single-use aliquots to minimize freeze-thaw cycles. Protect the solutions from light by using amber vials or by wrapping the vials in aluminum foil.
Q3: What are the primary degradation pathways for this compound in solution?
A3: this compound is susceptible to air oxidation, particularly in solution.[1] It also has a tendency to undergo racemization at its stereogenic quaternary carbon center, a process that is dependent on temperature.[4]
Q4: How can I monitor the stability of my this compound stock solution?
A4: The stability of this compound stock solutions should be monitored by assessing its concentration and purity over time using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
Q5: What is the expected shelf-life of a this compound stock solution?
A5: The shelf-life of a this compound stock solution is highly dependent on the storage conditions (solvent, temperature, light exposure). A properly prepared and stored stock solution in DMSO at -80°C can be expected to be stable for several months. However, it is crucial to perform periodic stability assessments to confirm its integrity for long-term studies.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitate observed in thawed stock solution | The concentration of this compound may exceed its solubility at lower temperatures. | Gently warm the solution to 37°C and vortex to redissolve the compound completely before use. If precipitation persists, consider preparing a more dilute stock solution. |
| Inconsistent experimental results | Degradation of this compound in the stock solution. | Prepare a fresh stock solution and perform a stability check using HPLC or LC-MS. Compare the results with previously obtained data. Ensure proper storage conditions are maintained. |
| Color change of the stock solution (e.g., darkening) | Potential oxidation of this compound. | Discard the stock solution and prepare a fresh one. To minimize oxidation, consider purging the vial headspace with an inert gas (e.g., argon or nitrogen) before sealing and freezing. |
Experimental Protocol: Assessing the Stability of this compound Stock Solutions
This protocol outlines a method to assess the stability of this compound stock solutions using HPLC.
1. Preparation of this compound Stock Solution:
-
Weigh a precise amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous, research-grade DMSO to achieve the desired concentration (e.g., 10 mM).
-
Vortex thoroughly until the compound is completely dissolved.
-
Dispense into small, single-use aliquots in amber vials.
-
Store at -80°C, protected from light.
2. Stability Study Design:
-
Establish a time-point schedule for analysis (e.g., T=0, 1 week, 1 month, 3 months, 6 months).
-
At each time point, retrieve one aliquot from storage.
-
Allow the aliquot to thaw completely at room temperature.
3. HPLC Analysis:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is typically effective. The gradient can be optimized as needed.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the absorbance maximum of this compound (refer to its UV-Vis spectrum).
-
Injection Volume: 10 µL.
-
Procedure:
-
Prepare a calibration curve using freshly prepared standards of this compound of known concentrations.
-
Inject the thawed stock solution sample.
-
Analyze the resulting chromatogram to determine the peak area of this compound.
-
4. Data Analysis:
-
Calculate the concentration of this compound in the stock solution at each time point using the calibration curve.
-
Assess the purity by observing the presence of any new peaks in the chromatogram, which may indicate degradation products.
-
Plot the concentration of this compound as a function of time to determine the degradation rate.
Quantitative Data Summary
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous DMSO or DMF | High solubility for this compound.[2][3] |
| Storage Temperature | -80°C | Minimizes degradation and racemization.[4] |
| Light Exposure | Protected from light (amber vials) | Prevents potential photodegradation. |
| Aliquot Size | Small, single-use volumes | Avoids repeated freeze-thaw cycles. |
Experimental Workflow
Caption: Workflow for assessing this compound stock solution stability.
References
- 1. BJOC - Directed aromatic functionalization in natural-product synthesis: this compound, nothapodytine B, and topopyrones B and D [beilstein-journals.org]
- 2. This compound [drugfuture.com]
- 3. researchgate.net [researchgate.net]
- 4. Asymmetric total synthesis of this compound: an intramolecular cycloaddition pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Fredericamycin A with Camptothecin and Etoposide in Anticancer Activity
In the landscape of anticancer drug discovery, the quest for potent and selective agents remains a paramount challenge. This guide provides a detailed comparison of Fredericamycin A, a novel antibiotic with antitumor properties, against two established chemotherapeutic agents: Camptothecin and Etoposide. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, cytotoxic activities, and the experimental protocols used for their evaluation.
Executive Summary
This compound, Camptothecin, and Etoposide are all potent cytotoxic agents that interfere with DNA topology and function, ultimately leading to cancer cell death. However, they exhibit distinct mechanisms of action and target specificities.
-
This compound is a unique natural product that has been shown to inhibit both DNA topoisomerase I and II.[1] This dual inhibitory activity suggests a broad spectrum of potential anticancer applications.
-
Camptothecin and its analogs are specific inhibitors of DNA topoisomerase I. By stabilizing the topoisomerase I-DNA cleavage complex, they induce single-strand DNA breaks, leading to apoptosis.
-
Etoposide is a semi-synthetic derivative of podophyllotoxin that targets DNA topoisomerase II. It forms a ternary complex with the enzyme and DNA, preventing the re-ligation of double-strand breaks and triggering cell cycle arrest and apoptosis.
This guide will delve into the quantitative comparison of their cytotoxic effects, detail the experimental methodologies for their assessment, and provide visual representations of their molecular pathways.
Data Presentation: Comparative Cytotoxicity
Direct comparative studies evaluating the cytotoxicity of this compound alongside Camptothecin and Etoposide across a wide range of cancer cell lines are limited in the publicly available literature. The following tables summarize the available half-maximal inhibitory concentration (IC50) values for each compound against various cancer cell lines, compiled from different studies. It is crucial to note that variations in experimental conditions (e.g., cell lines, incubation times, assay methods) can influence IC50 values, making direct cross-study comparisons challenging.
Table 1: Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| L1210 | Leukemia | 4.4 | [1] |
Table 2: Cytotoxicity of Camptothecin
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HT-29 | Colon Carcinoma | 10 | [2] |
| P388 | Leukemia | - | [3] |
| B16 | Melanoma | - | [3] |
| CD8F1 | Mammary Tumor | - | [3] |
Note: Specific IC50 values for P388, B16, and CD8F1 were not provided in the referenced abstract, but the compound was noted to have activity.
Table 3: Cytotoxicity of Etoposide
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| H146 | Small Cell Lung Cancer | - | |
| N592 | Small Cell Lung Cancer | - | |
| L1210 | Leukemia | - |
Note: While studies have compared Etoposide and Camptothecin in clinical settings for small cell lung cancer, specific in vitro IC50 values for H146 and N592 were not detailed in the provided abstracts. Similarly, a direct IC50 value for Etoposide against L1210 from the same study as this compound was not found.
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the proposed mechanisms of action for each compound.
Caption: Mechanism of this compound.
Caption: Mechanism of Camptothecin.
Caption: Mechanism of Etoposide.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of these anticancer agents.
Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of the test compound that inhibits cell growth by 50% (IC50).
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Compound Treatment: The test compounds (this compound, Camptothecin, Etoposide) are serially diluted to various concentrations and added to the wells. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) is added to each well and incubated for 3-4 hours.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To detect and quantify apoptosis (programmed cell death) induced by the test compounds.
Methodology:
-
Cell Treatment: Cells are treated with the test compounds at their respective IC50 concentrations for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry.
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic or necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of the test compounds on cell cycle progression.
Methodology:
-
Cell Treatment: Cells are treated with the test compounds at their IC50 concentrations for various time points (e.g., 12, 24, 48 hours).
-
Cell Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: Fixed cells are washed with PBS and then stained with a solution containing Propidium Iodide (PI) and RNase A.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry.
-
Data Analysis: The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is quantified using cell cycle analysis software.
Experimental Workflow
The following diagram illustrates a general workflow for the preclinical evaluation of anticancer compounds like this compound, Camptothecin, and Etoposide.
Caption: General Experimental Workflow.
Conclusion
This compound, with its dual inhibitory action on topoisomerases I and II, presents a compelling profile for further investigation as a broad-spectrum anticancer agent. While direct comparative data with Camptothecin and Etoposide is still emerging, the available information suggests it is a potent cytotoxic compound. The experimental protocols detailed in this guide provide a robust framework for conducting such comparative studies. Future research should focus on head-to-head comparisons of these compounds across a standardized panel of cancer cell lines to elucidate their relative potencies and therapeutic potential. Such studies will be instrumental in guiding the clinical development of this compound and other novel topoisomerase inhibitors.
References
- 1. Inhibition of topoisomerases by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of topoisomerase I inhibition, DNA damage, and cytotoxicity of camptothecin derivatives presently in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a new antitumor antibiotic. II. Biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Fredericamycin A: A Comparative Guide to its Dual Topoisomerase Inhibition
Fredericamycin A, a natural product derived from Streptomyces griseus, has garnered significant interest within the oncology research community for its potent antitumor properties.[1] A key aspect of its mechanism of action is its ability to act as a dual inhibitor, targeting both topoisomerase I and topoisomerase II.[1] These enzymes are critical for resolving DNA topological challenges during replication and transcription, making them validated targets for cancer chemotherapy.[2][3]
This guide provides a comparative analysis of this compound's dual inhibitory activity, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Mechanism of Dual Topoisomerase Inhibition
Topoisomerase I and II function by creating transient breaks in the DNA backbone to allow for topological changes like relaxation of supercoils or decatenation of intertwined daughter chromosomes. Topoisomerase I introduces single-strand breaks, while topoisomerase II creates double-strand breaks.[3] Most topoisomerase-targeting drugs do not inhibit the catalytic activity directly but rather trap the enzyme-DNA covalent complex, an intermediate in the reaction. These stabilized "cleavage complexes" are converted into permanent DNA damage, ultimately triggering cell death.[2] this compound acts as a catalytic inhibitor, blocking the activity of both enzymes without inducing DNA breakage, which distinguishes it from topoisomerase poisons like etoposide.[1]
Figure 1. Mechanism of Dual Topoisomerase Inhibition by this compound.
Comparative Inhibitory Activity
The potency of topoisomerase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the available data for this compound and compares it with two widely used clinical agents, Etoposide and Doxorubicin, which primarily act as topoisomerase II poisons. It is important to note that these values were determined in different experimental systems and should be considered as a reference rather than a direct like-for-like comparison.
| Compound | Target | IC50 (µM) | Experimental System |
| This compound | Topoisomerase I | 4.4 | Catalytic Inhibition Assay |
| Topoisomerase II | 7.4 | Catalytic Inhibition Assay | |
| Etoposide | Topoisomerase II | ~78.4 | Inhibition of purified enzyme |
| Doxorubicin | Topoisomerase II | ~2.67 | Inhibition of purified enzyme |
Data compiled from multiple sources.[1][4]
Experimental Protocols for Validation
The dual inhibitory activity of this compound is validated through two standard biochemical assays: the topoisomerase I-mediated DNA relaxation assay and the topoisomerase II-mediated DNA decatenation assay.
Figure 2. General workflow for in vitro topoisomerase inhibition assays.
Topoisomerase I DNA Relaxation Assay
This assay measures the ability of a compound to inhibit the catalytic activity of topoisomerase I, which is the relaxation of supercoiled plasmid DNA.[5]
-
Principle: Topoisomerase I relaxes supercoiled DNA by introducing a transient single-strand nick. On an agarose gel, the compact supercoiled form migrates faster than the relaxed form. An effective inhibitor will prevent this conversion, resulting in a higher proportion of the supercoiled DNA form.[6]
-
Materials:
-
Purified human Topoisomerase I
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase I Reaction Buffer
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
5x Loading Dye (e.g., containing glycerol, bromophenol blue)
-
Agarose, TBE buffer, and Ethidium Bromide for gel electrophoresis
-
-
Protocol:
-
Prepare reaction tubes on ice. To each tube, add 2 µL of 10x topoisomerase I reaction buffer and 200 ng of supercoiled plasmid DNA.[5]
-
Add varying concentrations of this compound or a solvent control to the tubes.
-
Adjust the final reaction volume to 20 µL with sterile distilled water.
-
Initiate the reaction by adding a predetermined unit of purified topoisomerase I enzyme.
-
Terminate the reaction by adding 5 µL of 5x loading dye.[5]
-
Load the samples onto a 0.8% agarose gel and perform electrophoresis.[5]
-
Stain the gel with ethidium bromide, destain, and visualize the DNA bands under UV light.[7] The degree of inhibition is determined by the persistence of the supercoiled DNA band compared to the control.
-
Topoisomerase II DNA Decatenation Assay
This assay assesses the inhibition of topoisomerase II's unique ability to decatenate, or unlink, intertwined DNA circles.[5]
-
Principle: Kinetoplast DNA (kDNA), isolated from trypanosomes, is a natural network of thousands of interlocked circular DNA molecules. Topoisomerase II can resolve this network into individual, decatenated DNA circles.[8] In an agarose gel, the large kDNA network is unable to enter the gel, while the smaller, decatenated circles migrate as distinct bands. An inhibitor prevents the release of these circles.
-
Materials:
-
Purified human Topoisomerase II
-
Kinetoplast DNA (kDNA)
-
10x Topoisomerase II Reaction Buffer (containing ATP)
-
Test compound (this compound)
-
5x Loading Dye
-
Agarose, TBE buffer, and Ethidium Bromide
-
-
Protocol:
-
In a reaction tube, combine 2 µL of 10x topoisomerase II reaction buffer and 200 ng of kDNA.[5]
-
Add the desired concentrations of this compound or a solvent control.
-
Adjust the final volume to 20 µL with sterile distilled water.
-
Start the reaction by adding purified topoisomerase II enzyme.
-
Stop the reaction by adding 5 µL of 5x loading dye.[5]
-
Load the samples onto a 1% agarose gel and perform electrophoresis.
-
Stain the gel with ethidium bromide and visualize under UV light. Inhibition is measured by the reduction in the amount of decatenated DNA products compared to the no-drug control.
-
Conclusion
The experimental evidence robustly supports the classification of this compound as a dual inhibitor of both topoisomerase I and topoisomerase II. Its mechanism as a catalytic inhibitor distinguishes it from many clinically used topoisomerase "poisons." The provided protocols for DNA relaxation and decatenation assays serve as a foundational basis for researchers to independently validate these findings and to screen novel compounds for similar dual inhibitory properties. Further comparative studies under identical conditions are warranted to precisely position this compound's potency against standard chemotherapeutic agents.
References
- 1. Inhibition of topoisomerases by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of action of DNA topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, cytotoxicity, and DNA topoisomerase II inhibitory activity of benzofuroquinolinediones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human Topoisomerase I DNA Relaxation Assay Kit -100 – American Society for Clinical Nutrition (ASCN) [ascn.org]
- 7. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. topogen.com [topogen.com]
Fredericamycin A Analogs: A Comparative Guide to Structure-Activity Relationships in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Fredericamycin A, a potent antitumor antibiotic isolated from Streptomyces griseus, has garnered significant attention in the field of oncology due to its unique hexacyclic structure and cytotoxic activity.[1] This guide provides a comparative analysis of this compound and its synthetic analogs, focusing on their structure-activity relationships (SAR) as inhibitors of key cellular processes. The information presented herein is intended to support further research and development of more effective and selective anticancer agents.
Comparative Biological Activity
The primary mechanism of this compound's antitumor effect is the inhibition of DNA topoisomerases I and II, enzymes critical for relieving torsional stress in DNA during replication and transcription.[2] The inhibitory activity of this compound and a key synthetic analog, a fully functionalized ABCDE ring system, are summarized below. This data highlights the importance of the complete hexacyclic structure for potent biological activity.
| Compound | L1210 Cytotoxicity (IC₅₀) | Topoisomerase I Inhibition (IC₅₀) | Topoisomerase II Inhibition (IC₅₀) |
| This compound | 4.4 µM | 4.4 µM | 7.4 µM |
| ABCDE Ring Analog | > 100 µM | > 100 µM | > 100 µM |
Data sourced from Purdue University e-Pubs.[3]
The significantly lower potency of the ABCDE ring analog, which lacks the F ring of the natural product, underscores the critical contribution of the complete spirocyclic system to the molecule's ability to interact with its molecular targets and exert a cytotoxic effect.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the SAR studies of this compound and its analogs.
Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Cancer cells (e.g., L1210 leukemia cells) are seeded into 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: this compound and its analogs are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations. The cells are then treated with these dilutions and incubated for an additional 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.
Topoisomerase I Relaxation Assay
This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase I.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing supercoiled plasmid DNA (e.g., pBR322), topoisomerase I enzyme, and reaction buffer (typically containing Tris-HCl, KCl, MgCl₂, and DTT).
-
Inhibitor Addition: this compound or its analogs are added to the reaction mixture at various concentrations.
-
Incubation: The reaction is incubated at 37°C for 30 minutes to allow for the enzymatic reaction to occur.
-
Reaction Termination: The reaction is stopped by the addition of a stop solution containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: The DNA samples are loaded onto an agarose gel and subjected to electrophoresis to separate the supercoiled and relaxed DNA isoforms.
-
Visualization and Analysis: The gel is stained with ethidium bromide and visualized under UV light. The inhibition of topoisomerase I activity is determined by the reduction in the amount of relaxed DNA compared to the control. The IC₅₀ value is the concentration of the compound that causes 50% inhibition of the enzyme's activity.
Mechanism of Action and Signaling Pathway
This compound's inhibition of topoisomerase I and II leads to the stabilization of the enzyme-DNA cleavage complex. This prevents the re-ligation of the DNA strands, resulting in DNA breaks. The accumulation of these breaks triggers a DNA damage response, ultimately leading to cell cycle arrest and apoptosis.
Caption: this compound inhibits Topoisomerase I/II, leading to DNA damage and apoptosis.
References
Investigating Potential Drug Resistance to Fredericamycin A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Fredericamycin A, a potent antitumor antibiotic, has demonstrated significant cytotoxic activity against various cancer cell lines. Its primary mechanism of action involves the inhibition of both DNA topoisomerase I and II, crucial enzymes in DNA replication and repair. However, the potential for cancer cells to develop resistance to this promising therapeutic agent remains a critical area of investigation. This guide provides a comparative analysis of potential drug resistance mechanisms to this compound, supported by experimental data and detailed protocols to aid researchers in this field.
Unraveling Resistance: Potential Mechanisms
The development of drug resistance is a major obstacle in cancer chemotherapy. For this compound, several potential mechanisms, primarily centered around the overexpression of ATP-binding cassette (ABC) transporters, are hypothesized. These transporters act as cellular efflux pumps, actively removing chemotherapeutic agents from cancer cells and thereby reducing their intracellular concentration and efficacy.
One of the most well-characterized ABC transporters associated with multidrug resistance is P-glycoprotein (P-gp), encoded by the ABCB1 gene. While direct experimental evidence for this compound being a substrate of P-gp is still emerging, the structural similarities to other known P-gp substrates, such as anthracyclines, suggest this as a highly probable resistance mechanism.
Other potential mechanisms of resistance could include alterations in the drug's target enzymes, topoisomerase I and II, or the activation of downstream signaling pathways that promote cell survival and evade drug-induced apoptosis.
Comparative Efficacy and Resistance Profiles
To understand the therapeutic potential and potential resistance landscape of this compound, it is crucial to compare its performance with established and alternative anticancer agents.
This compound vs. Other Topoisomerase Inhibitors
A comparative study of this compound and Etoposide, a well-known topoisomerase II inhibitor, in L1210 leukemia cells revealed potent cytotoxic activity for both compounds.[1] While this study did not directly investigate resistance mechanisms, it provides a basis for future comparative resistance studies.
| Drug | Target(s) | IC50 (L1210 cells) | Known Resistance Mechanisms |
| This compound | Topoisomerase I & II | 4.4 µM[1] | Hypothesized: ABC transporter-mediated efflux |
| Etoposide | Topoisomerase II | Not specified in the provided abstract | P-glycoprotein (ABCB1) overexpression, mutations in TOP2A |
| Topotecan | Topoisomerase I | Varies by cell line | ABCG2 (BCRP) overexpression, mutations in TOP1 |
| Doxorubicin | Topoisomerase II, DNA intercalation | Varies by cell line | P-glycoprotein (ABCB1) overexpression, MRP1 (ABCC1) overexpression |
Table 1: Comparison of this compound with Other Topoisomerase Inhibitors. This table summarizes the targets, in vitro efficacy, and known resistance mechanisms of this compound and other commonly used topoisomerase inhibitors.
Experimental Protocols for Investigating Drug Resistance
To facilitate research into this compound resistance, this section provides detailed methodologies for key experiments.
Development of this compound-Resistant Cell Lines
Objective: To generate cancer cell lines with acquired resistance to this compound for subsequent mechanistic studies.
Protocol:
-
Cell Culture: Culture a cancer cell line of interest (e.g., a human breast cancer line like MCF-7 or a colon cancer line like HCT116) in its recommended growth medium.
-
Initial Drug Exposure: Determine the initial IC50 (half-maximal inhibitory concentration) of this compound for the parental cell line using a cell viability assay (see Protocol 2).
-
Stepwise Selection:
-
Begin by exposing the cells to a low concentration of this compound (e.g., 0.1x IC50).
-
Once the cells resume normal growth, gradually increase the concentration of this compound in a stepwise manner (e.g., 0.2x, 0.5x, 1x, 2x, 5x, 10x IC50).
-
At each step, allow the cells to adapt and recover before proceeding to the next concentration. This process can take several months.
-
-
Clonal Selection: Once a resistant population is established, isolate single-cell clones by limiting dilution or cell sorting to ensure a homogenous resistant cell line.
-
Characterization: Confirm the resistance phenotype by determining the IC50 of the resistant clones and comparing it to the parental cell line. A significant increase in IC50 indicates the development of resistance.
Cell Viability Assay (MTT Assay)
Objective: To quantify the cytotoxic effect of this compound and determine the IC50 value.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blotting for ABC Transporter Expression
Objective: To determine the protein expression levels of ABC transporters (e.g., P-glycoprotein) in parental and this compound-resistant cell lines.
Protocol:
-
Protein Extraction: Lyse the parental and resistant cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the ABC transporter of interest (e.g., anti-P-glycoprotein antibody).
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to compare the expression levels between parental and resistant cells.
Visualizing the Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate key signaling pathways and experimental workflows.
Figure 1: A simplified diagram illustrating the mechanism of action of this compound and the potential role of ABC transporters in mediating drug efflux and resistance.
Figure 2: A flowchart outlining the experimental workflow for developing and characterizing this compound-resistant cancer cell lines.
Conclusion and Future Directions
Investigating the mechanisms of resistance to this compound is paramount for its successful clinical development. The overexpression of ABC transporters, particularly P-glycoprotein, represents a primary candidate mechanism that warrants thorough investigation. The experimental protocols and comparative data provided in this guide offer a framework for researchers to explore these resistance pathways. Future studies should focus on definitively identifying whether this compound is a substrate for various ABC transporters and exploring the efficacy of combination therapies with ABC transporter inhibitors to overcome potential resistance. A deeper understanding of these mechanisms will ultimately pave the way for more effective therapeutic strategies utilizing this promising anticancer agent.
References
Fredericamycin A: A Comparative Guide to Cross-Resistance with Other Chemotherapy Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Fredericamycin A and its potential for cross-resistance with other established chemotherapy agents. While direct experimental studies on the cross-resistance profile of this compound are limited, this document synthesizes the available data on its mechanism of action to draw informed comparisons and identify critical areas for future research.
Mechanism of Action: A Dual Topoisomerase Inhibitor
This compound is a novel antibiotic produced by Streptomyces griseus. Its primary mechanism of antitumor activity is the inhibition of both DNA topoisomerase I and II. Topoisomerases are essential enzymes that resolve DNA topological problems during replication, transcription, and recombination. By inhibiting these enzymes, this compound induces DNA damage and ultimately leads to cancer cell death.
The dual inhibitory action of this compound is a noteworthy feature, as many clinically used chemotherapy drugs target either topoisomerase I or II, but not both. For instance, camptothecins (e.g., topotecan, irinotecan) are specific for topoisomerase I, while etoposide and doxorubicin target topoisomerase II.
Understanding Cross-Resistance
Cross-resistance occurs when a cancer cell develops resistance to one drug and, as a result, becomes resistant to other, often structurally or mechanistically related, drugs. Two primary mechanisms are relevant to a discussion of this compound:
-
Target-mediated resistance: Alterations in the target enzyme (topoisomerases) can reduce the binding affinity of the drug, rendering it less effective. This can lead to cross-resistance among drugs that target the same enzyme.
-
Multidrug Resistance (MDR): This is a broader form of resistance where cancer cells become resistant to a wide range of structurally and functionally diverse drugs. A common cause of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which act as drug efflux pumps, actively removing chemotherapy agents from the cell.
Comparative Analysis of this compound and Other Topoisomerase Inhibitors
To date, no studies have specifically evaluated this compound in well-characterized multidrug-resistant cell lines, such as those overexpressing P-glycoprotein. Therefore, a direct comparison of its cross-resistance profile is not possible. However, we can infer potential cross-resistance based on its mechanism of action and compare it to other topoisomerase inhibitors.
Table 1: Comparison of Topoisomerase Inhibitors
| Drug | Primary Target(s) | Known P-glycoprotein Substrate? |
| This compound | Topoisomerase I & II | Unknown |
| Doxorubicin | Topoisomerase II | Yes |
| Etoposide | Topoisomerase II | Yes |
| Topotecan | Topoisomerase I | Yes (BCRP/ABCG2) |
| Irinotecan (SN-38) | Topoisomerase I | Yes (P-gp, BCRP, MRPs) |
This table highlights a critical knowledge gap regarding this compound. Whether it is a substrate for P-glycoprotein or other ABC transporters is a key determinant of its potential for cross-resistance with a wide range of commonly used chemotherapeutics.
Cytotoxicity Data for this compound
While data in resistant cell lines is unavailable, the following table summarizes the cytotoxic activity of this compound in specific cancer cell lines from foundational studies.
Table 2: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| L1210 | Mouse Leukemia | 4.4 | |
| P388 | Mouse Leukemia | - | |
| CD8F | Mammary Tumor | - | |
| B16 | Melanoma | - |
Note: Specific IC50 values for P388, CD8F, and B16 were not provided in the cited abstract, but the study reported "very good antitumor activity" against P388 and CD8F, and "marginal activity" against B16 melanoma in vivo.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols relevant to the study of this compound and cross-resistance.
Protocol 1: Topoisomerase Inhibition Assay
This protocol is based on the methodology described in the study on the inhibition of topoisomerases by this compound.
Objective: To determine the inhibitory effect of a compound on the catalytic activity of DNA topoisomerases I and II.
Materials:
-
Purified human topoisomerase I and II
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Reaction buffers specific for each topoisomerase
-
ATP (for topoisomerase II assay)
-
Test compound (this compound)
-
Agarose gel electrophoresis equipment
-
DNA staining agent (e.g., ethidium bromide)
-
Gel imaging system
Procedure:
-
Prepare reaction mixtures containing the appropriate buffer, supercoiled DNA, and varying concentrations of the test compound.
-
Add purified topoisomerase I or II to initiate the reaction. For topoisomerase II, also add ATP.
-
Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a stop buffer containing a protein denaturant (e.g., SDS) and a loading dye.
-
Load the samples onto an agarose gel.
-
Perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and nicked).
-
Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.
-
Analysis: Inhibition of topoisomerase activity is observed as a decrease in the conversion of supercoiled DNA to its relaxed form. The concentration of the compound that causes 50% inhibition (IC50) can be determined.
Protocol 2: Cytotoxicity Assay (MTT Assay)
This is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Objective: To determine the concentration of a compound that inhibits the growth of a cell line by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., L1210)
-
Complete cell culture medium
-
96-well plates
-
Test compound (this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Add a solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Analysis: The absorbance is proportional to the number of viable cells. The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration.
Visualizing Pathways and Workflows
Signaling Pathways and Mechanisms
Caption: Inhibition of Topoisomerases I and II by this compound.
Caption: Mechanism of P-glycoprotein mediated multidrug resistance.
Experimental Workflow
Caption: A proposed workflow to test for this compound cross-resistance.
Conclusion and Future Directions
This compound presents an interesting profile as a dual inhibitor of topoisomerases I and II. However, the lack of data on its interaction with multidrug resistance mechanisms, particularly P-glycoprotein-mediated efflux, is a significant gap in our understanding of its potential clinical utility and its cross-resistance profile.
Future research should prioritize:
-
Evaluation in MDR cell lines: Assessing the cytotoxicity of this compound in a panel of cancer cell lines with well-characterized resistance mechanisms (e.g., overexpression of P-gp, BCRP, MRP1).
-
P-glycoprotein substrate studies: Directly testing whether this compound is a substrate, inhibitor, or inducer of P-glycoprotein and other relevant ABC transporters.
-
Combination studies: Investigating the synergistic or antagonistic effects of this compound when combined with other chemotherapy drugs, especially those that are known P-glycoprotein substrates.
By addressing these research questions, the scientific community can gain a clearer picture of this compound's therapeutic potential and its place in the landscape of cancer chemotherapy. This guide serves as a summary of the current knowledge and a call to action for further investigation into the cross-resistance properties of this promising compound.
confirming the in vivo antitumor efficacy of Fredericamycin A derivatives
Fredericamycin A, a novel antibiotic isolated from Streptomyces griseus, has demonstrated significant antitumor properties in preclinical in vivo models. While research into its derivatives is ongoing, publicly available data on the in vivo efficacy of these analogs is limited. This guide provides a comprehensive overview of the confirmed in vivo antitumor activity of the parent compound, this compound, and outlines the experimental methodologies employed in these pivotal studies. This information serves as a crucial benchmark for the future evaluation of novel this compound derivatives.
Comparative In Vivo Efficacy of this compound
This compound has shown promising antitumor activity in various murine cancer models. The available data from preclinical studies is summarized below, providing a baseline for its efficacy.
| Compound | Cancer Model | Animal Model | Dosing Regimen | Antitumor Activity | Reference |
| This compound | P388 Mouse Leukemia | Mice | Not Specified | Very Good | [1] |
| This compound | CD8F Mammary Tumor | Mice | Not Specified | Very Good | [1] |
| This compound | B16 Melanoma | Mice | Not Specified | Marginal | [1] |
Mechanism of Action
This compound exerts its cytotoxic effects through a mechanism that is distinct from many conventional chemotherapeutic agents. Studies have shown that it preferentially inhibits protein and RNA synthesis over DNA synthesis.[1] This mode of action suggests that this compound's derivatives could offer a novel approach to cancer therapy, potentially circumventing resistance mechanisms associated with DNA-damaging agents.
Caption: General mechanism of action of this compound.
Experimental Protocols
The following section details the methodologies for a typical in vivo antitumor efficacy study, based on common practices in preclinical oncology research. This serves as a template for understanding the data presented and for designing future studies with this compound derivatives.
Animal Models and Tumor Implantation
-
Animal Strain: Specific pathogen-free mice (e.g., BALB/c, C57BL/6, or immunodeficient strains such as nude or SCID mice) are commonly used. The choice of strain depends on the tumor model.
-
Tumor Cell Lines: Murine cancer cell lines such as P388 leukemia, B16 melanoma, or mammary tumor cell lines are utilized.
-
Implantation: Tumor cells are implanted subcutaneously or intraperitoneally into the mice. For solid tumors, cells are injected into the flank. For leukemia models, intraperitoneal injection is common.
Dosing and Administration
-
Compound Formulation: this compound or its derivatives are formulated in a suitable vehicle (e.g., saline, DMSO, or a mixture thereof) for administration.
-
Route of Administration: The compound can be administered via various routes, including intraperitoneal (IP), intravenous (IV), or oral (PO) gavage.
-
Dosing Schedule: Treatment schedules can vary, ranging from a single dose to multiple doses administered daily or on a specific schedule (e.g., once every three days) for a defined period.
Efficacy Evaluation
-
Tumor Growth Inhibition: For solid tumors, tumor volume is measured regularly using calipers. Tumor growth inhibition is calculated as the percentage difference in tumor volume between the treated and control groups.
-
Survival Analysis: In survival studies, the lifespan of the treated animals is monitored and compared to the control group. The increase in lifespan is a key efficacy endpoint.
-
Toxicity Assessment: Animal body weight is monitored as an indicator of toxicity. Significant weight loss may necessitate a reduction in dose or cessation of treatment.
Caption: A typical workflow for an in vivo antitumor efficacy study.
Future Directions
The potent in vivo antitumor activity of this compound underscores the potential of this class of compounds. Further research is warranted to synthesize and evaluate this compound derivatives with improved efficacy, selectivity, and pharmacokinetic profiles. Comparative in vivo studies of such derivatives against the parent compound will be essential to identify lead candidates for further preclinical and clinical development.
References
A Comparative Analysis of Fredericamycin A and Other Spirocyclic Natural Products in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Fredericamycin A, a unique spirocyclic natural product isolated from Streptomyces griseus, has garnered significant attention in the field of oncology due to its potent antitumor properties. This guide provides a comparative analysis of this compound with other notable spirocyclic natural products, focusing on their mechanisms of action, cytotoxic activities, and the experimental methodologies used for their evaluation.
Overview of Biological Activity
This compound exhibits a broad spectrum of biological activities, including antibacterial, antifungal, and potent cytotoxic effects against various cancer cell lines. Its antitumor activity has been demonstrated in vivo against P388 mouse leukemia and the CD8F1 mammary tumor. In contrast to some other DNA-interactive agents, this compound was initially reported to not interact with DNA directly, but rather to preferentially inhibit protein and RNA synthesis. However, later studies revealed its ability to inhibit both topoisomerase I and II, crucial enzymes in DNA replication and transcription.
Other classes of spirocyclic natural products also display significant anticancer potential. The illudins, for example, are potent alkylating agents that primarily target DNA, leading to the inhibition of DNA synthesis. Duocarmycins are another class of exceptionally potent cytotoxins that bind to the minor groove of DNA and cause sequence-selective alkylation of adenine bases, ultimately leading to cell death.
Comparative Cytotoxicity
A direct quantitative comparison of the cytotoxicities of this compound, illudins, and duocarmycins is challenging due to the lack of head-to-head studies under identical experimental conditions. The following tables summarize the available data from various sources. It is crucial to consider the different cell lines and assay conditions when interpreting these values.
Table 1: Cytotoxicity of this compound
| Cell Line | IC50 | Assay Conditions | Reference |
| L1210 (Murine leukemia) | 4.4 µM | Not specified | |
| P388 (Murine leukemia) | Not specified (active in vivo) | In vivo study | |
| CD8F1 (Mammary tumor) | Not specified (active in vivo) | In vivo study | |
| B16 (Melanoma) | Marginal activity in vivo | In vivo study |
Table 2: Cytotoxicity of Illudins
| Compound | Cell Line | IC50 | Assay Conditions | Reference |
| Illudin S | Myeloid and T-lymphocyte leukemia cells | 6-11 nM | 2-hour exposure | |
| Illudin S | B-cell leukemia/lymphoma, melanoma, ovarian carcinoma | >110 nM | 2-hour exposure | |
| Illudin M | Human leukemia cells | 6-100 nM | Continuous exposure |
Table 3: Cytotoxicity of Duocarmycin Analogues
| Compound | Activity | Notes | Reference |
| Duocarmycin analogues | Potency in the low picomolar range | Active in multi-drug resistant models |
Mechanisms of Action: A Deeper Dive
The distinct anticancer activities of these spirocyclic compounds stem from their unique molecular mechanisms.
This compound: Dual Inhibition of Topoisomerases and Biosynthesis
This compound's mechanism is multifaceted. It inhibits topoisomerases I and II, enzymes that resolve DNA topological problems during replication and transcription. By stabilizing the topoisomerase-DNA cleavage complex, this compound leads to DNA strand breaks and apoptosis. Additionally, it has been shown to inhibit protein and RNA synthesis, contributing to its cytotoxic effects.
Caption: this compound's multi-target mechanism of action.
Illudins: DNA Alkylation and Replication Stress
Illudins are potent alkylating agents. Once inside the cell, they are activated to form a reactive cyclopropane ring that can covalently bind to DNA and other macromolecules. This DNA alkylation obstructs the progression of DNA replication forks, leading to DNA damage, cell cycle arrest, and apoptosis.
Caption: Illudin-induced DNA damage pathway.
Duocarmycins: Minor Groove Binding and DNA Alkylation
The duocarmycins represent a class of highly potent antineoplastic compounds that exert their cytotoxic effects through a sequence-selective alkylation of DNA. They bind to the minor groove of DNA and subsequently alkylate the N3 position of adenine. This irreversible DNA alkylation distorts the DNA helix, interfering with the processes of replication and transcription, ultimately triggering cell death.
Caption: Duocarmycin's mechanism of DNA alkylation.
Experimental Protocols
The evaluation of these spirocyclic natural products relies on a variety of standardized experimental protocols.
Cell Viability Assay (MTT Assay)
This colorimetric assay is a standard method for assessing cell viability and cytotoxicity.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and is quantified by measuring the absorbance at a specific wavelength.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium.
-
Compound Treatment: After 24 hours, treat the cells with various concentrations of the test compound. Include untreated and solvent controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Caption: Workflow for a typical MTT cell viability assay.
Topoisomerase Inhibition Assay
These assays are designed to determine the effect of compounds on the activity of topoisomerase I (relaxation of supercoiled DNA) and topoisomerase II (decatenation of kinetoplast DNA).
Principle (Topoisomerase I Relaxation Assay): Topoisomerase I relaxes supercoiled plasmid DNA. Inhibitors will prevent this relaxation, leaving the DNA in its supercoiled state. The different DNA topoisomers can be separated by agarose gel electrophoresis.
Protocol (Topoisomerase I Relaxation Assay):
-
Reaction Setup: In a reaction tube, combine supercoiled plasmid DNA, assay buffer, and the test compound at various concentrations.
-
Enzyme Addition: Add purified human topoisomerase I to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer/loading dye containing SDS and proteinase K.
-
Electrophoresis: Analyze the DNA topoisomers by electrophoresis on a 1% agarose gel.
-
Visualization: Stain the gel with ethidium bromide or a safer alternative and visualize the DNA bands under UV light.
Caption: Workflow for a topoisomerase I relaxation assay.
Protein and RNA Synthesis Inhibition Assays
These assays measure the incorporation of radiolabeled precursors into newly synthesized proteins and RNA.
Principle: Cells are incubated with a radiolabeled amino acid (e.g., ³H-leucine) or a nucleoside (e.g., ³H-uridine). The amount of radioactivity incorporated into macromolecules is measured as an indicator of protein or RNA synthesis, respectively.
Protocol (General):
-
Cell Culture and Treatment: Culture cells and treat with the test compound for a specified period.
-
Radiolabeling: Add the respective radiolabeled precursor (e.g., ³H-leucine for protein synthesis, ³H-uridine for RNA synthesis) to the culture medium and incubate for a short period (e.g., 1-2 hours).
-
Cell Lysis and Precipitation: Harvest the cells, lyse them, and precipitate the macromolecules (proteins or nucleic acids) using an acid (e.g., trichloroacetic acid).
-
Washing: Wash the precipitate to remove unincorporated radiolabeled precursors.
-
Scintillation Counting: Dissolve the precipitate and measure the radioactivity using a scintillation counter.
-
Data Analysis: Compare the radioactivity in treated cells to that in control cells to determine the percentage of inhibition.
Conclusion
This compound and other spirocyclic natural products like the illudins and duocarmycins represent a rich source of structurally diverse and biologically potent anticancer lead compounds. While they all exhibit significant cytotoxicity, their mechanisms of action are distinct, offering different avenues for therapeutic intervention. This compound's ability to target both topoisomerases and biosynthetic pathways makes it a particularly interesting candidate for further investigation. The development of more direct comparative studies will be crucial for elucidating the relative therapeutic potential of these fascinating molecules and for guiding the design of novel, highly effective anticancer drugs.
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Fredericamycin A
For researchers, scientists, and drug development professionals handling the potent antitumor antibiotic Fredericamycin A, ensuring its proper disposal is a critical component of laboratory safety and regulatory compliance. Due to its cytotoxic nature, this compound must be managed as a hazardous chemotherapeutic waste, requiring stringent disposal protocols to protect both laboratory personnel and the environment. This guide provides essential, immediate safety and logistical information for the operational and disposal plans of this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE) to minimize exposure. All personnel must be trained in handling cytotoxic agents.
Recommended Personal Protective Equipment (PPE):
-
Gloves: Two pairs of chemotherapy-rated nitrile gloves.
-
Gown: A disposable, solid-front, back-closure gown made of a low-permeability fabric.
-
Eye Protection: Safety goggles or a face shield.
-
Respiratory Protection: A NIOSH-approved respirator may be necessary depending on the handling procedure and institutional assessment.
Work with this compound, including its preparation and the loading of disposal containers, should be conducted within a certified biological safety cabinet (BSC) or a similar containment primary engineering control.
This compound Disposal Protocol: A Step-by-Step Guide
The disposal of this compound and any materials that have come into contact with it must be systematic and meticulous. Contaminated materials are broadly categorized into liquid waste, solid waste, and sharps.
Experimental Protocol for Waste Segregation and Disposal:
-
Initial Segregation: At the point of generation, immediately segregate all this compound waste from other laboratory waste streams.[1]
-
Liquid Waste Management:
-
Solid Waste Management:
-
Place all contaminated solid waste, such as gloves, gowns, bench paper, and plasticware, into a designated yellow chemotherapy waste bag.[3] These bags are intended for incineration.
-
For bulk contaminated items, a black hazardous waste container may be required, depending on institutional and local regulations.[4]
-
-
Sharps Disposal:
-
Dispose of all sharps, including needles, syringes, and contaminated glassware, in a puncture-proof, yellow sharps container specifically labeled for "Chemotherapeutic Waste" or "Cytotoxic Waste".[3]
-
-
Container Sealing and Labeling:
-
Once a waste container is three-quarters full, securely seal it.
-
Ensure all containers are clearly labeled with the contents ("this compound Waste," "Cytotoxic Waste"), the date, and the laboratory of origin.
-
-
Final Disposal:
-
Transport the sealed and labeled waste containers to your institution's designated hazardous waste storage area.
-
Final disposal must be conducted by a licensed hazardous waste management company, typically via incineration.[3]
-
Quantitative Data Summary for Chemotherapeutic Waste Handling
| Parameter | Guideline | Rationale |
| Trace Contamination Threshold | < 3% of the original drug by weight remaining in a container.[4] | Defines waste as "RCRA empty," allowing disposal in a trace chemotherapy waste container (yellow bag/bin). |
| Bulk Contamination | > 3% of the original drug by weight remaining.[4] | Requires disposal as bulk chemotherapeutic hazardous waste (typically in a black container). |
| Airborne Exposure Limit | Varies by specific agent; consult institutional guidelines. | Minimizes inhalation risk; work should be done in a BSC. |
| Spill Decontamination | Use a 1:9 bleach solution or other approved deactivating agent. | Ensures inactivation of the cytotoxic compound. |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound with detailed disposal instructions was publicly available at the time of this writing. The procedures outlined above are based on general best practices for the disposal of cytotoxic and chemotherapeutic agents. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations.
References
- 1. This compound, a new antitumor antibiotic. II. Biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BJOC - Directed aromatic functionalization in natural-product synthesis: this compound, nothapodytine B, and topopyrones B and D [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
